molecular formula C32H39N5O6 B8103690 DBCO-Val-Cit-OH

DBCO-Val-Cit-OH

Cat. No.: B8103690
M. Wt: 589.7 g/mol
InChI Key: IMBGHUHYLUKXPQ-ABYGYWHVSA-N
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Description

DBCO-Val-Cit-OH is a useful research compound. Its molecular formula is C32H39N5O6 and its molecular weight is 589.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N5O6/c1-21(2)29(30(40)35-25(31(41)42)13-9-19-34-32(33)43)36-27(38)15-7-8-16-28(39)37-20-24-12-4-3-10-22(24)17-18-23-11-5-6-14-26(23)37/h3-6,10-12,14,21,25,29H,7-9,13,15-16,19-20H2,1-2H3,(H,35,40)(H,36,38)(H,41,42)(H3,33,34,43)/t25-,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBGHUHYLUKXPQ-ABYGYWHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to DBCO-Val-Cit-OH: A Core Component in Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Valine-Citrulline-p-aminobenzyl alcohol (DBCO-Val-Cit-PABC-OH), a critical heterobifunctional linker used in the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical properties, mechanism of action, and provide detailed experimental protocols for its application in bioconjugation and drug delivery.

Introduction to DBCO-Val-Cit-PABC-OH

DBCO-Val-Cit-PABC-OH is a sophisticated linker designed for the targeted delivery of therapeutic payloads, most notably in the field of oncology.[1][2] Its modular design incorporates three key functionalities:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and specific conjugation to azide-modified antibodies via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry.[1][2] This bioorthogonal reaction proceeds under mild physiological conditions, preserving the integrity of the antibody.

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that serves as an enzymatically cleavable motif.[2] It is specifically recognized and cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.

  • p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, spontaneously releases the conjugated payload in its active, unmodified form.

The terminal hydroxyl (-OH) group serves as the attachment point for the cytotoxic drug, typically after activation. This intelligent design ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity, and releases its potent payload only upon internalization into the target cancer cell.

Chemical and Physical Properties

A summary of the key chemical and physical properties of DBCO-Val-Cit-PABC-OH is provided below. It is important to note that slight variations may exist between different suppliers.

PropertyValue
Molecular Formula C₃₉H₄₆N₆O₆
Molecular Weight 694.82 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in DMSO and DMF
Storage Recommended at -20°C for long-term storage

Mechanism of Action: A Two-Stage Process for Targeted Drug Release

The efficacy of the DBCO-Val-Cit-PABC linker lies in its sophisticated, two-stage mechanism of action: initial bioconjugation via SPAAC and subsequent payload release triggered by enzymatic cleavage within the target cell.

Stage 1: Antibody-Drug Conjugation via Copper-Free Click Chemistry

The first stage involves the covalent attachment of the DBCO-linker-payload construct to an azide-modified antibody. This is achieved through a highly efficient and bioorthogonal SPAAC reaction.

Ab Azide-Modified Antibody (Ab-N3) ADC Antibody-Drug Conjugate (ADC) Ab->ADC SPAAC (Copper-Free Click Chemistry) DBCO_Linker DBCO-Val-Cit-PABC-Payload DBCO_Linker->ADC

Figure 1: Antibody-Drug Conjugation Workflow.

Stage 2: Intracellular Payload Release

Upon administration, the ADC circulates in the bloodstream and binds to a specific antigen on the surface of a target cancer cell. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome.

Inside the acidic and protease-rich environment of the lysosome, the Val-Cit linker is recognized and cleaved by Cathepsin B. This enzymatic cleavage initiates the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Lysosome) ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalized_ADC Internalized ADC Antigen->Internalized_ADC Internalization Cleavage Cathepsin B Cleavage Internalized_ADC->Cleavage Payload Active Payload Cleavage->Payload Self-immolation of PABC

Figure 2: Intracellular Payload Release Mechanism.

Quantitative Data on Linker Performance

The performance of an ADC is critically dependent on the stability of the linker in plasma and its efficiency of cleavage within the target cell. Below is a summary of representative data for Val-Cit-PABC-based linkers.

ParameterSpeciesMatrixHalf-life / StabilityReference
Linker Stability HumanPlasmaStable
MousePlasmaUnstable (cleaved by Carboxylesterase 1C)
Mouse (with EVCit modification)PlasmaSignificantly Increased Stability
Cleavage Efficiency -In vitro (Cathepsin B)High

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs utilizing the DBCO-Val-Cit-PABC-OH linker.

Protocol 1: Antibody Preparation and Azide Modification

This protocol outlines the introduction of azide groups onto the antibody, typically by modifying lysine residues.

Materials:

  • Monoclonal Antibody (mAb)

  • NHS-PEG4-Azide

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Amicon Ultra Centrifugal Filter Units (or similar for buffer exchange)

Procedure:

  • Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit.

  • Antibody Concentration: Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • NHS-Azide Preparation: Prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO immediately before use.

  • Reaction: Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted NHS-PEG4-Azide by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit. Repeat the buffer exchange at least three times.

Protocol 2: Antibody-Linker Conjugation via SPAAC

This protocol describes the conjugation of the DBCO-containing linker to the azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-Val-Cit-PABC-OH

  • Anhydrous DMSO or DMF

  • Desalting columns or spin filters for purification

Procedure:

  • Prepare DBCO-Linker Solution: Dissolve DBCO-Val-Cit-PABC-OH in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 1-5 mg/mL in a compatible buffer.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the DBCO-linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 4-16 hours at 4°C or for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column or spin filtration.

  • Characterization: Characterize the resulting antibody-linker conjugate using techniques such as UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Start Start Ab_Prep Antibody Preparation (Buffer Exchange, Concentration) Start->Ab_Prep Azide_Mod Azide Modification (NHS-PEG4-Azide) Ab_Prep->Azide_Mod Purify_Ab Purification of Azide-Modified Antibody Azide_Mod->Purify_Ab Conjugation SPAAC Conjugation Purify_Ab->Conjugation DBCO_Prep DBCO-Linker-Payload Preparation DBCO_Prep->Conjugation Purify_ADC Purification of ADC Conjugation->Purify_ADC Characterization Characterization (DAR determination) Purify_ADC->Characterization End End Characterization->End

Figure 3: Experimental Workflow for ADC Synthesis.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker to cleavage by purified Cathepsin B.

Materials:

  • ADC conjugated with the Val-Cit linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0

  • Quench Solution: Acetonitrile with an internal standard

  • 96-well microplate

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.

  • In a 96-well plate, add the ADC solution to the assay buffer .

  • Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.

  • Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, stop the reaction by adding the quench solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

  • Calculate the cleavage rate and half-life of the linker.

Conclusion

DBCO-Val-Cit-PABC-OH is a versatile and highly effective linker for the development of advanced ADCs. Its well-defined components allow for a robust and reproducible conjugation process, while the cathepsin-cleavable dipeptide ensures targeted payload release within cancer cells. The protocols and information provided in this guide serve as a comprehensive resource for researchers and scientists working in the field of targeted therapeutics and bioconjugation.

References

DBCO-Val-Cit-OH structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the structure, chemical properties, and applications of DBCO-Val-Cit-OH and its derivatives, designed for researchers, scientists, and drug development professionals.

Introduction

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of efficacy and safety. The this compound linker and its derivatives are key players in this field, offering a sophisticated system for controlled drug release. This guide provides a comprehensive overview of the structure, chemical properties, mechanism of action, and experimental protocols associated with these linkers. While "this compound" represents the core structure, the most prevalent and functionally complete version in ADC development includes a self-immolative spacer, p-aminobenzyl alcohol (PABC), and is referred to as DBCO-Val-Cit-PABC-OH . This guide will focus on this more complex and widely used linker, while also addressing the core structure.

Core Components and Structure

The DBCO-Val-Cit-PABC-OH linker is a heterobifunctional molecule meticulously designed with three key functional units:

  • Dibenzocyclooctyne (DBCO): This is a strained alkyne that serves as a bioorthogonal handle for conjugation. It reacts with azide groups through a copper-free "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This reaction is highly efficient and specific, proceeding under mild physiological conditions, which preserves the structural integrity of the antibody.[2]

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is the enzymatically cleavable component of the linker.[2] It is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is frequently overexpressed in various types of cancer cells.[3] This selective cleavage within the target cell's lysosome is fundamental to its tumor-specific drug release mechanism. The Val-Cit linker exhibits a balance of stability in plasma and susceptibility to cleavage in the tumor microenvironment.

  • p-Aminobenzyl Carbamate (PABC): This unit functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PABC moiety undergoes a spontaneous 1,6-elimination reaction. This rapid intramolecular electronic cascade results in the release of the conjugated drug in its unmodified, active form.

  • Hydroxyl Group (-OH): This terminal group is the attachment point for the cytotoxic payload. The drug is typically conjugated to the linker via an ester or carbonate bond, which is cleaved during the self-immolation of the PABC spacer.

The core "this compound" structure contains the DBCO and Val-Cit components but lacks the PABC self-immolative spacer. This makes it a precursor or a variant for applications where a self-immolative mechanism is not required.

Chemical Properties

The proper handling and storage of DBCO-Val-Cit-PABC-OH are vital for maintaining its reactivity and integrity. The following table summarizes its key chemical properties.

PropertyValueReferences
Molecular Formula C₃₉H₄₆N₆O₆
Molecular Weight 694.82 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in DMSO and DMF
Storage Recommended at -20°C for long-term storage, protected from light and moisture.

Mechanism of Action: Targeted Drug Release

The therapeutic efficacy of an ADC utilizing the DBCO-Val-Cit-PABC linker is predicated on a precise, multi-step process that ensures the payload is released specifically within the target cancer cells.

  • Targeting and Internalization: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to a target antigen on the surface of a cancer cell. Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis and is trafficked to the lysosome.

  • Enzymatic Cleavage: The lysosome provides an acidic environment with a high concentration of active proteases, including Cathepsin B. Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC moiety of the linker.

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide triggers the spontaneous 1,6-elimination of the PABC spacer. This process releases the unmodified cytotoxic payload directly into the cytoplasm of the cancer cell, where it can exert its therapeutic effect.

The following diagram illustrates the intracellular payload release mechanism.

G ADC ADC in Circulation Receptor Target Antigen ADC->Receptor CancerCell Cancer Cell Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Cleavage Val-Cit Cleavage by Cathepsin B Lysosome->Cleavage 4. Enzymatic Cleavage SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation 5. Trigger Payload Active Payload SelfImmolation->Payload 6. Payload Release Target Intracellular Target (e.g., Microtubules) Payload->Target 7. Therapeutic Effect

Intracellular payload release mechanism.

Experimental Protocols

The following protocols provide a general framework for the key experimental procedures involving DBCO-Val-Cit-PABC-OH. Researchers should optimize these protocols for their specific antibody, payload, and experimental conditions.

Protocol 1: Antibody-Linker Conjugation via SPAAC

This protocol outlines the conjugation of an azide-modified antibody to DBCO-Val-Cit-PABC-OH.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Note: The buffer should be free of primary amines or sodium azide.

  • DBCO-Val-Cit-PABC-OH (or a pre-conjugated DBCO-Val-Cit-PABC-Payload)

  • Anhydrous DMSO or DMF

  • Desalting columns or spin filters for purification

Procedure:

  • Prepare DBCO-Linker Solution: Dissolve DBCO-Val-Cit-PABC-OH in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 1-5 mg/mL in a compatible buffer.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the DBCO-linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 4-16 hours at 4°C or for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column or spin filtration.

  • Characterization: Characterize the resulting antibody-linker conjugate using techniques such as UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This protocol is designed to evaluate the enzymatic cleavage of the Val-Cit linker in an ADC.

Materials:

  • ADC conjugated with DBCO-Val-Cit-PABC-Payload

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with 0.1% formic acid)

  • LC-MS system for analysis

Procedure:

  • Prepare ADC Solution: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Activate Cathepsin B: Pre-incubate Cathepsin B in the assay buffer at 37°C for 10-15 minutes to ensure activation.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture (final concentration, e.g., 20 nM).

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding an equal volume of the quenching solution.

  • Analysis: Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the released payload.

Experimental Workflow Visualization

The overall workflow for the synthesis and functional validation of an ADC using DBCO-Val-Cit-PABC-OH can be visualized as a series of interconnected steps.

G cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_validation Functional Validation A1 1. Antibody Azide Modification A3 3. SPAAC Reaction (Antibody + Linker-Payload) A1->A3 A2 2. Linker-Payload Conjugation A2->A3 A4 4. Purification (e.g., SEC) A3->A4 B1 DAR Determination (UV-Vis, MS) A4->B1 B2 Purity & Aggregation (SEC-HPLC) A4->B2 B3 Antigen Binding (ELISA, SPR) A4->B3 C1 In Vitro Cleavage Assay (Cathepsin B) B1->C1 C2 Plasma Stability Assay B1->C2 C3 In Vitro Cytotoxicity Assay B3->C3 C4 In Vivo Efficacy Studies C3->C4

General workflow for ADC synthesis and validation.

Conclusion

The DBCO-Val-Cit-PABC-OH linker represents a highly sophisticated and effective tool in the design of next-generation ADCs. Its modular design, incorporating a bioorthogonal handle for precise conjugation, a protease-cleavable motif for tumor-specific release, and a self-immolative spacer for efficient payload delivery, provides a robust platform for developing targeted cancer therapies. The detailed understanding of its chemical properties and the application of standardized experimental protocols are essential for harnessing its full potential in drug development.

References

The Lynchpin of Biocompatible Labeling: A Technical Guide to the Role of the DBCO Group in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the ability to selectively and efficiently label biomolecules in their native environments is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal reactions, has emerged as a powerful tool to achieve this. At the heart of this technology lies the dibenzocyclooctyne (DBCO) group, a strained alkyne that has revolutionized the field by enabling rapid and specific covalent bond formation without the need for cytotoxic copper catalysts. This technical guide provides an in-depth exploration of the pivotal role of the DBCO group, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The Core Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The utility of the DBCO group is intrinsically linked to the mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is driven by the high ring strain of the cyclooctyne ring in the DBCO molecule.[1] This inherent strain significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing the reaction to proceed spontaneously and rapidly at physiological temperatures and pH.[1] The result is a stable triazole linkage, formed with high efficiency and exquisite selectivity.[2][3]

The bioorthogonal nature of this reaction is a key advantage; neither the DBCO group nor the azide group is naturally present in biological systems, and they do not react with other functional groups found in proteins, nucleic acids, or lipids.[4] This ensures that the conjugation occurs exclusively between the intended molecular partners, minimizing off-target effects and preserving the biological function of the labeled molecule.

Advantages of the DBCO Group in Bioconjugation

The adoption of DBCO-based copper-free click chemistry offers a multitude of advantages for researchers in life sciences:

  • Biocompatibility: The elimination of the need for a cytotoxic copper(I) catalyst is the most significant advantage, enabling the application of click chemistry in living cells, tissues, and even whole organisms without compromising viability.

  • High Reaction Rates: The strain-promoted reaction between DBCO and azides is exceptionally fast, often proceeding to completion within minutes to a few hours at room temperature. This is particularly advantageous for studying dynamic biological processes.

  • Exceptional Specificity and Bioorthogonality: DBCO and azide groups react exclusively with each other, even in the complex milieu of a cell lysate or biological fluid. They are inert to the vast array of other functional groups present in biomolecules, such as amines, thiols, and carboxylic acids.

  • Stability: Both DBCO and azide-modified biomolecules exhibit long-term stability under typical storage and experimental conditions. The resulting triazole linkage is also highly stable.

  • Quantitative Yields: The reaction is highly efficient, often resulting in near-quantitative yields of the desired conjugate, which simplifies downstream purification and analysis.

Quantitative Data for Reaction Optimization

The efficiency of a DBCO-azide reaction is influenced by several factors, including the specific structures of the reactants, solvent conditions, and temperature. The following tables summarize key quantitative data to aid in experimental design and optimization.

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k₂) of DBCO with Benzyl Azide 0.24 M⁻¹s⁻¹CH₃CN:H₂O (3:1)
Second-Order Rate Constant (k₂) of DBCO with Phenyl Azide 0.033 M⁻¹s⁻¹CH₃CN:H₂O (3:1)
Typical Reaction Time 2 - 24 hoursRoom temperature or 4°C
Molar Excess of DBCO Reagent (for protein labeling) 6 - 30 foldFor activation of amine-containing proteins with DBCO-NHS ester
Molar Excess of Azide Reagent (for conjugation) 1.5 - 4 foldFor reaction with DBCO-functionalized biomolecule
UV Absorbance Maximum for DBCO ~310 nmUseful for reaction monitoring and determining the degree of labeling

Experimental Protocols

This section provides detailed methodologies for common applications of DBCO in copper-free click chemistry.

Labeling of a Protein with a DBCO-NHS Ester

This protocol describes the activation of a protein containing primary amines (e.g., lysine residues) with a DBCO-N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or spin filter for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the DBCO-NHS Ester Stock Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: Add a 6- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column or spin filtration, exchanging the buffer to the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-labeled protein at 280 nm and ~310 nm.

Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between a DBCO-activated biomolecule and an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled biomolecule

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4). Crucially, this buffer must not contain sodium azide.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DBCO-labeled biomolecule and the azide-functionalized molecule. A 1.5- to 4-fold molar excess of the azide reagent is typically used.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. For some applications, incubation can be extended to 24 hours to improve efficiency.

  • Purification (Optional): If necessary, the final conjugate can be purified from unreacted components using methods appropriate for the specific biomolecules, such as size exclusion chromatography, affinity chromatography, or dialysis.

Visualizing Workflows with Graphviz

The following diagrams illustrate common experimental workflows and signaling pathways where DBCO-mediated copper-free click chemistry is a central technique.

Antibody_Drug_Conjugation cluster_activation Antibody Activation cluster_conjugation Click Conjugation cluster_application Therapeutic Application Antibody Antibody Activated_Antibody DBCO-Antibody Antibody->Activated_Antibody Amine Coupling DBCO_NHS DBCO-NHS Ester DBCO_NHS->Activated_Antibody ADC Antibody-Drug Conjugate (ADC) Activated_Antibody->ADC SPAAC Azide_Drug Azide-Drug Azide_Drug->ADC Cancer_Cell Cancer Cell ADC->Cancer_Cell Targeting Internalization Internalization & Drug Release Cancer_Cell->Internalization Cell_Death Cell Death Internalization->Cell_Death

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using DBCO.

Nanoparticle_Drug_Delivery cluster_synthesis Nanoparticle Functionalization cluster_loading Drug Loading & Targeting cluster_delivery In Vivo Application Nanoparticle Nanoparticle DBCO_NP DBCO-Nanoparticle Nanoparticle->DBCO_NP DBCO_Linker DBCO-Linker DBCO_Linker->DBCO_NP Targeted_NP Targeted Drug-Loaded Nanoparticle DBCO_NP->Targeted_NP SPAAC Azide_Drug Azide-Drug Azide_Drug->Targeted_NP Azide_Ligand Azide-Targeting Ligand Azide_Ligand->Targeted_NP Injection Systemic Injection Targeted_NP->Injection Target_Site Disease Site Injection->Target_Site Circulation & Targeting Drug_Release Drug Release Target_Site->Drug_Release

Caption: Targeted drug delivery using DBCO-functionalized nanoparticles.

Protein_Labeling_Workflow cluster_modification Protein Modification cluster_labeling Fluorescent Labeling cluster_analysis Downstream Analysis Protein Protein of Interest Azide_Protein Azide-Labeled Protein Protein->Azide_Protein Azide_Modification Introduce Azide (e.g., metabolic labeling) Azide_Modification->Azide_Protein Labeled_Protein Fluorescently Labeled Protein Azide_Protein->Labeled_Protein SPAAC DBCO_Fluorophore DBCO-Fluorophore DBCO_Fluorophore->Labeled_Protein Imaging Fluorescence Microscopy Labeled_Protein->Imaging Flow_Cytometry Flow Cytometry Labeled_Protein->Flow_Cytometry Proteomics Proteomics Analysis Labeled_Protein->Proteomics

Caption: General workflow for labeling proteins using DBCO-fluorophores.

Applications in Drug Discovery and Proteomics

The unique characteristics of the DBCO group have made it an indispensable tool in various stages of drug discovery and proteomics research.

  • Target Identification and Validation: DBCO-based probes can be used to label and identify specific protein targets in complex biological samples, aiding in the initial stages of drug discovery.

  • Antibody-Drug Conjugates (ADCs): Copper-free click chemistry allows for the precise and site-specific conjugation of potent cytotoxic drugs to antibodies, leading to the development of more effective and less toxic cancer therapies.

  • PROTACs (PROteolysis TArgeting Chimeras): The modular nature of click chemistry is well-suited for the synthesis of PROTACs, which are designed to selectively degrade target proteins. DBCO-containing linkers are often employed in their construction.

  • Live-Cell Imaging: By attaching fluorescent dyes to biomolecules via DBCO-azide ligation, researchers can visualize and track their localization and dynamics within living cells in real-time.

  • Proteomics and Activity-Based Protein Profiling (ABPP): DBCO-functionalized probes enable the enrichment and identification of specific classes of proteins from complex mixtures, facilitating a deeper understanding of the proteome.

Conclusion

The dibenzocyclooctyne (DBCO) group has fundamentally transformed the field of bioconjugation by providing a robust and versatile tool for copper-free click chemistry. Its biocompatibility, rapid reaction kinetics, and high specificity have empowered researchers to perform complex molecular labeling and engineering tasks in biological systems with unprecedented precision. As research in drug development and chemical biology continues to advance, the role of the DBCO group as a lynchpin of bioorthogonal chemistry is set to expand, paving the way for new diagnostic and therapeutic innovations.

References

The Pivotal Role of the p-Aminobenzyl Carbamate (PABC) Spacer in Antibody-Drug Conjugate (ADC) Linker Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the design of the linker that connects the monoclonal antibody to the cytotoxic payload. A key innovation in linker technology is the incorporation of self-immolative spacers, with the p-aminobenzyl carbamate (PABC) spacer being a cornerstone in the design of clinically successful ADCs. This technical guide provides a comprehensive overview of the function, mechanism, and evaluation of the PABC spacer in ADC linkers.

Core Function and Mechanism of the PABC Spacer

The primary function of the PABC spacer is to ensure the efficient and traceless release of an unmodified cytotoxic payload within the target cancer cell.[1][2] It is a critical component of many cleavable linker systems, particularly those designed to be susceptible to enzymatic cleavage by lysosomal proteases like Cathepsin B.[3][4]

The PABC spacer is introduced between the cleavable motif (e.g., a dipeptide like valine-citrulline) and the payload to overcome steric hindrance that the bulky payload might present to the cleaving enzyme.[5] Once the ADC is internalized into a cancer cell and trafficked to the lysosome, proteases cleave the linker, triggering the self-immolative cascade of the PABC spacer. This process involves a 1,6-elimination reaction that is spontaneous and irreversible, leading to the release of the payload in its active form.

The self-immolation mechanism ensures that the linker cleavage event is independent of the payload release, which enhances the versatility of this technology for a wide array of payloads.

The Self-Immolative Cascade of the PABC Spacer

The following diagram illustrates the sequential steps of payload release following enzymatic cleavage of a linker containing a PABC spacer.

PABC_Cleavage_Mechanism cluster_ADC ADC Construct cluster_Cleavage Lysosomal Cleavage cluster_Elimination Self-Immolation ADC Antibody-Linker-PABC-Payload Cleaved_ADC Cleaved Linker + Aniline Intermediate ADC->Cleaved_ADC Cathepsin B Elimination_Products 1,6-Elimination Cleaved_ADC->Elimination_Products Spontaneous Payload_Release Unmodified Payload + CO2 + Aza-Quinone Methide Elimination_Products->Payload_Release

Figure 1: Self-immolation mechanism of the PABC spacer.

Quantitative Analysis of PABC Linker Stability

The stability of the ADC linker in systemic circulation is a critical determinant of its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy. The stability of PABC-containing linkers, often in combination with a Val-Cit dipeptide, has been extensively studied. A notable challenge is the observed instability of these linkers in rodent plasma due to the activity of carboxylesterase 1C (Ces1C), an enzyme not present in human plasma. This discrepancy is a crucial consideration in the preclinical evaluation of ADCs.

Table 1: Comparative Stability of Val-Cit-PABC Containing ADCs in Human vs. Mouse Plasma

ADC ConstructPlasma SourceIncubation TimeRemaining Intact ADC (%)Reference
Trastuzumab-mcVC-PABC-Auristatin-0101Human144 hoursHigh (specific % not stated, but discrepancy with free payload noted)
Site A-C6-VC-PABC-Aur0101Mouse4.5 days~20%
VCit ADC 3aHuman28 daysNo significant degradation
VCit ADC 3aMouse14 days< 5%
EVCit ADC 3cMouse14 daysAlmost no linker cleavage
Phe-Lys-PABC-MMAE ADCHuman-t1/2 = 30 days
Val-Cit-PABC-MMAE ADCHuman-t1/2 = 230 days
Phe-Lys-PABC-MMAE ADCMouse-t1/2 = 12.5 hours
Val-Cit-PABC-MMAE ADCMouse-t1/2 = 80 hours

Table 2: Impact of Linker Modification on Stability in Mouse Plasma

Linker ModificationIncubation Time in Mouse Serum% Drug ReleaseReference
Unsubstituted Linker 224 hours100%
m-Amide (MA-PABC) Linker 1424 hours50%
Glutamic acid + Unsubstituted Linker 1524 hours31%
Glutamic acid + MA-PABC Linker 1624 hours7%

Experimental Protocols

Protocol 1: Assessment of ADC Stability in Plasma

This protocol outlines a general procedure for evaluating the stability of an ADC in plasma using LC-MS.

1. Incubation: a. Thaw human or mouse plasma at 37°C. b. Add the ADC to the plasma to a final concentration of 1 mg/mL. c. Incubate the mixture at 37°C with gentle agitation. d. At predetermined time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the plasma-ADC mixture. e. Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.

2. Sample Preparation: a. Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. b. Carefully collect the supernatant which contains the released payload and potentially some ADC fragments.

3. LC-MS Analysis: a. Analyze the supernatant using a suitable LC-MS system. b. Employ a C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). c. Monitor the elution of the payload and any metabolites using mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. d. Quantify the amount of released payload at each time point by comparing the peak area to a standard curve generated with the pure payload. e. Calculate the half-life (t½) of the ADC linker in plasma.

Protocol 2: Cathepsin B Cleavage Assay

This fluorometric assay is used to determine the susceptibility of a peptide linker to cleavage by Cathepsin B.

1. Reagent Preparation: a. Activation Buffer: Prepare a buffer with a pH of 5.0-6.0, as this is the optimal pH range for Cathepsin B activity. b. Activated Cathepsin B Solution: Dilute Cathepsin B enzyme to the desired concentration in the Activation Buffer. c. Peptide Linker Substrate Solution: Prepare a stock solution of the peptide linker conjugated to a fluorophore (e.g., AMC or AFC) in a suitable solvent and dilute to the final concentration in the Assay Buffer. d. Inhibitor Solution (for negative control): Prepare a solution of a known Cathepsin B inhibitor.

2. Assay Procedure (Endpoint Assay): a. In a 96-well plate, add the following to respective wells:

  • Sample Wells: 50 µL of activated Cathepsin B solution + 50 µL of peptide linker substrate solution.
  • Negative Control Wells: 50 µL of pre-incubated (15 min at RT) activated Cathepsin B and inhibitor solution + 50 µL of peptide linker substrate solution.
  • Blank (Substrate Only) Wells: 50 µL of Activation Buffer + 50 µL of peptide linker substrate solution. b. Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, or 120 minutes). c. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

3. Data Analysis: a. Subtract the average fluorescence of the blank wells from the average fluorescence of all other wells. b. Compare the fluorescence of the sample wells to the negative control wells to determine the extent of cleavage.

Experimental and Developmental Workflow

The development of an ADC with a PABC-containing linker involves a multi-step process, from initial design to in vivo evaluation. The following diagram outlines a typical workflow.

Figure 2: Typical workflow for ADC development with a PABC linker.

Conclusion

The p-aminobenzyl carbamate (PABC) spacer is a vital component in modern ADC design, enabling the controlled and efficient release of cytotoxic payloads within target cells. Its self-immolative mechanism is a key feature that has contributed to the success of several approved ADCs. A thorough understanding of its function, stability, and the experimental methods for its evaluation is essential for researchers and drug developers working to advance the field of targeted cancer therapy. The continued optimization of PABC-based linkers, particularly to address species-specific stability issues, will undoubtedly lead to the development of even more effective and safer ADC therapeutics.

References

An In-depth Technical Guide to DBCO-Val-Cit-OH for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzocyclooctyne-Valine-Citrulline-p-aminobenzyl alcohol (DBCO-Val-Cit-OH), a critical heterobifunctional linker used in the development of advanced antibody-drug conjugates (ADCs). This document outlines its core chemical properties, mechanism of action, and detailed experimental protocols for its application in ADC synthesis and characterization.

Introduction to this compound in ADCs

Antibody-drug conjugates are a transformative class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1] The linker component, which connects the monoclonal antibody to the payload, is a pivotal determinant of an ADC's success, governing its stability, pharmacokinetic profile, and mechanism of drug release.[2]

The this compound linker is a sophisticated system that integrates three key functionalities:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates covalent conjugation to an azide-modified antibody via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[2][3] This bioorthogonal chemistry is highly efficient and proceeds under mild, physiological conditions.[1]

  • Valine-Citrulline (Val-Cit): A dipeptide motif specifically designed to be cleaved by Cathepsin B, a lysosomal protease often upregulated in the tumor microenvironment. This enzymatic susceptibility ensures that the cytotoxic payload is preferentially released inside the target cell.

  • p-aminobenzyl carbamate (PABC) self-immolative spacer: Following the enzymatic cleavage of the Val-Cit linker, this spacer undergoes spontaneous 1,6-elimination to release the conjugated drug in its unmodified, active form.

This modular design offers a robust strategy for achieving tumor-specific drug release, a critical attribute for a successful ADC.

Physicochemical Properties

The this compound linker is typically supplied as a white to off-white solid with good solubility in organic solvents such as DMSO and DMF. For long-term storage, it is recommended to keep the compound at -20°C.

PropertyTypical Value
Molecular Formula C₃₉H₄₆N₆O₆
Molecular Weight 694.82 g/mol
Appearance White to off-white solid
Purity ≥95%
Solubility DMSO, DMF
Storage -20°C

Note: Slight variations in these properties may exist between different suppliers.

Mechanism of Action: Targeted Intracellular Drug Release

The therapeutic efficacy of an ADC constructed with a DBCO-Val-Cit linker hinges on a multi-step intracellular process that ensures the cytotoxic payload is released specifically within the target cancer cell.

ADC_Mechanism_of_Action Mechanism of Action of a DBCO-Val-Cit based ADC ADC 1. ADC Circulates in Bloodstream Binding 2. ADC Binds to Tumor Cell Antigen ADC->Binding Targeting Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Acidic pH & Proteases SelfImmolation 6. Self-Immolation of PABC Spacer Cleavage->SelfImmolation DrugRelease 7. Release of Active Cytotoxic Payload SelfImmolation->DrugRelease Apoptosis 8. Induction of Apoptosis DrugRelease->Apoptosis

Intracellular drug release pathway of a DBCO-Val-Cit ADC.
  • Circulation and Targeting: The ADC circulates systemically, with the stable linker preventing premature drug release. The antibody component directs the ADC to tumor cells expressing the target antigen.

  • Internalization: Upon binding to the antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, an organelle rich in hydrolytic enzymes, including Cathepsin B, and characterized by an acidic environment.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide sequence of the linker.

  • Self-Immolation and Payload Release: Cleavage of the Val-Cit moiety initiates the spontaneous self-immolation of the PABC spacer, leading to the release of the unmodified, active cytotoxic drug into the cytoplasm.

  • Induction of Apoptosis: The released payload can then bind to its intracellular target, such as tubulin or DNA, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The development of an ADC using this compound involves a series of well-defined experimental procedures. The overall workflow for the synthesis and characterization is depicted below.

ADC_Development_Workflow General Workflow for ADC Development cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization Ab_Modification Antibody Azide Modification Conjugation SPAAC Conjugation Ab_Modification->Conjugation Drug_Linker_Prep Prepare DBCO-Val-Cit-Payload Drug_Linker_Prep->Conjugation Purification_Syn Purification (e.g., SEC) Conjugation->Purification_Syn DAR_Analysis DAR Determination (LC-MS, UV-Vis) Purification_Syn->DAR_Analysis Binding_Assay Antigen Binding Assay (ELISA, SPR) DAR_Analysis->Binding_Assay Cleavage_Assay In Vitro Linker Cleavage Assay Binding_Assay->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Cleavage_Assay->Cytotoxicity_Assay

Workflow for ADC synthesis and characterization.
Protocol for Antibody-Linker Conjugation

This protocol details the conjugation of a DBCO-containing linker to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody (mAb)

  • This compound (or a pre-formed DBCO-Val-Cit-Payload)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting columns or centrifugal filter units for purification

Procedure:

  • Antibody Preparation: Ensure the azide-modified antibody is in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange to remove any interfering substances.

  • DBCO-Linker Solution Preparation: Dissolve the this compound (or DBCO-Val-Cit-Payload) in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize the risk of antibody denaturation.

  • Incubation: Incubate the reaction mixture with gentle mixing. Incubation times can vary from 1-2 hours at room temperature to 4-16 hours at 4°C.

  • Purification: Remove the unreacted DBCO-linker and any aggregates by size-exclusion chromatography (SEC) or using a desalting column.

  • Characterization: Determine the drug-to-antibody ratio (DAR) of the purified ADC using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (LC-MS).

In Vitro Linker Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker within the ADC to cleavage by Cathepsin B.

Materials:

  • Purified ADC

  • Human Cathepsin B, activated

  • Reaction Buffer (e.g., pH 5.5 buffer containing DTT and EDTA)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS system for analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 1 µM) and the reaction buffer. Equilibrate the mixture to 37°C.

  • Initiate Cleavage: Add activated Cathepsin B to the ADC solution to a final concentration of approximately 10-50 nM.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Quench Reaction: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquots.

  • Analysis: Analyze the samples by LC-MS to monitor the decrease in the intact ADC peak and the corresponding increase in the released payload peak over time.

Cathepsin B Activity Assay

It is crucial to confirm the activity of the Cathepsin B enzyme before conducting linker cleavage assays. This can be achieved using a fluorometric assay.

Materials:

  • Cathepsin B enzyme

  • Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin or Ac-RR-AFC)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 6.0)

  • Activating solution (e.g., L-Cysteine)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare the assay buffer, activating solution, and a stock solution of the fluorogenic substrate in DMSO.

  • Enzyme Activation: Pre-incubate the Cathepsin B enzyme with the activating solution in the assay buffer to ensure it is in its active state.

  • Reaction Initiation: In a 96-well plate, add the activated Cathepsin B solution. Initiate the reaction by adding the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).

  • Fluorescence Measurement: Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC). The rate of increase in fluorescence is proportional to the enzyme activity.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • Purified ADC, unconjugated antibody, and free drug

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for a period that allows for internalization, linker cleavage, and drug action (typically 72 to 120 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and plot the results against the compound concentration. Determine the half-maximal inhibitory concentration (IC50) for each compound.

Conclusion

The this compound linker represents a powerful and versatile tool in the design and synthesis of next-generation antibody-drug conjugates. Its combination of bioorthogonal conjugation chemistry and a highly specific, enzymatically cleavable dipeptide allows for the development of ADCs with enhanced stability and targeted payload release. The detailed protocols and methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the full potential of this technology in the fight against cancer. Careful characterization of the resulting ADC, including determination of the drug-to-antibody ratio, linker stability, and in vitro potency, is essential for successful preclinical and clinical development.

References

An In-depth Technical Guide to the Solubility and Stability of DBCO-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the physicochemical properties of linker molecules are critical determinants of their utility in constructing antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the solubility and stability of DBCO-Val-Cit-OH, a heterobifunctional linker featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide.

Solubility Profile

Key Solubility Characteristics:

  • Organic Solvents: this compound and its derivatives are generally soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1][2][3][4]. The use of anhydrous solvents is highly recommended to prevent premature hydrolysis of the linker[2].

  • Aqueous Solubility: The presence of the hydrophobic DBCO and valine residues suggests that the aqueous solubility of this compound is limited. The inclusion of hydrophilic spacers, such as polyethylene glycol (PEG), in similar ADC linkers is a common strategy to enhance aqueous solubility.

Table 1: Estimated Solubility of this compound and Related Compounds

Compound/Linker FamilySolventSolubilityNotes
This compoundDMSO, DMFSolubleBased on data for similar DBCO-Val-Cit containing linkers.
Aqueous Buffers (e.g., PBS)Low to ModerateExpected to have limited aqueous solubility.
DBCO-PEG-Val-Cit DerivativesDMSO, DMF, DCMSolubleThe PEG spacer enhances hydrophilicity.

Stability Profile

The stability of the this compound linker is a two-faceted consideration: its stability in systemic circulation to prevent premature drug release, and its controlled instability within the target tumor cell to enable payload delivery.

Chemical Stability:

  • pH Sensitivity: The amide bonds within the Val-Cit dipeptide are susceptible to hydrolysis at extreme pH values. The linker is designed to be stable at physiological pH (around 7.4) but will degrade under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways. For long-term storage, temperatures of -20°C are recommended for this compound and its derivatives to maintain their integrity. Stock solutions of similar linkers are often recommended to be stored at -80°C for up to six months.

Enzymatic Stability:

  • Plasma Stability: The Val-Cit linker is designed to have high stability in human plasma, which is crucial for minimizing off-target toxicity. However, studies have shown that Val-Cit linkers can exhibit instability in mouse plasma due to the activity of carboxylesterase 1C (Ces1C). This is a critical consideration for preclinical studies in murine models.

  • Lysosomal Cleavage: The core function of the Val-Cit linker is its susceptibility to cleavage by lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells. This enzymatic cleavage is the trigger for drug release within the target cell. Other cathepsins, such as S, L, and F, may also be involved in the cleavage mechanism.

Table 2: Stability Overview of this compound

ConditionStabilityMechanism of Instability
Storage
-20°C (Solid)HighRecommended for long-term storage.
Room TemperatureLowSusceptible to degradation.
In Solution
Physiological pH (~7.4)HighGenerally stable in systemic circulation.
Acidic/Basic pHLowHydrolysis of amide bonds.
Biological Environment
Human PlasmaHighDesigned for stability to prevent premature payload release.
Mouse PlasmaModerate to LowSusceptible to cleavage by carboxylesterase 1C.
Lysosomal EnvironmentLowCleavage by Cathepsin B and other proteases.

Experimental Protocols

Protocol 1: General Method for Solubility Assessment

This protocol outlines a general procedure for determining the solubility of this compound in a given solvent.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg).

    • Add a precise volume of the anhydrous organic solvent of interest (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Determination of Solubility Limit:

    • Prepare a series of dilutions of the stock solution in the same solvent.

    • To determine aqueous solubility, add small, incremental amounts of the stock solution to a known volume of aqueous buffer (e.g., PBS, pH 7.4).

    • After each addition, vortex the solution and visually inspect for any precipitation or turbidity.

    • The highest concentration that results in a clear solution is considered the solubility limit under those conditions.

  • Quantification (Optional):

    • For a more quantitative assessment, the concentration of the saturated solution can be determined using techniques like HPLC or UV-Vis spectroscopy, after filtering out any undissolved solid.

Protocol 2: In Vitro Enzymatic Cleavage Assay

This protocol describes a method to evaluate the cleavage of the Val-Cit linker by Cathepsin B.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5).

    • Activate Cathepsin B by incubating it in the assay buffer containing a reducing agent (e.g., 2 mM DTT) at 37°C for 15-30 minutes.

    • Prepare a solution of this compound (or an ADC constructed with it) in the assay buffer.

  • Cleavage Reaction:

    • Initiate the reaction by adding the activated Cathepsin B to the linker/ADC solution. A typical enzyme-to-substrate ratio might be 1:100 by molarity.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a protease inhibitor or by acidifying the sample (e.g., with trifluoroacetic acid).

  • Quantification of Cleavage:

    • Analyze the samples by reverse-phase HPLC or LC-MS.

    • Monitor the decrease in the peak corresponding to the intact linker/ADC and the increase in the peak(s) corresponding to the cleavage products.

    • Calculate the percentage of cleavage at each time point.

Visualizations

G cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC ADC with This compound Linker Stable Intact ADC ADC->Stable High Stability Internalization Internalization via Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Trafficking to Lysosome (pH 4.5-5.5) Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release Payload Release Cleavage->Release

Caption: Logical workflow of ADC action with a Val-Cit linker.

G prep_reagents Prepare Reagents (Buffer, Linker, Enzyme) activate_enzyme Activate Cathepsin B (e.g., with DTT at 37°C) prep_reagents->activate_enzyme initiate_reaction Initiate Reaction (Add Enzyme to Linker) prep_reagents->initiate_reaction activate_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate take_aliquots Withdraw Aliquots at Time Points incubate->take_aliquots quench Quench Reaction (e.g., add acid) take_aliquots->quench analyze Analyze by HPLC/LC-MS quench->analyze

Caption: Experimental workflow for an in vitro enzymatic cleavage assay.

References

The Architect of Precision: A Technical Guide to DBCO-Val-Cit-OH in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. The efficacy and safety of these agents are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. This technical guide provides an in-depth exploration of the DBCO-Val-Cit-OH linker, a cornerstone of modern ADC development. We will dissect its molecular architecture, mechanism of action, and applications in cancer research, supported by quantitative data and detailed experimental protocols.

Core Principles and Molecular Architecture

The this compound linker is a sophisticated, multi-component system designed for precise and controlled drug delivery. Its structure is modular, with each component playing a distinct and crucial role. While this compound is the core structure, it is often utilized in conjunction with a self-immolative spacer, p-aminobenzyl carbamate (PABC), to create the DBCO-Val-Cit-PABC-OH linker, which facilitates the traceless release of the payload.

The key components are:

  • Dibenzocyclooctyne (DBCO): This strained alkyne is the bioorthogonal "handle" for antibody conjugation. It reacts with azide groups, which can be site-specifically introduced onto an antibody, through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild, physiological conditions, thereby preserving the integrity of the antibody.[1][2]

  • Valine-Citrulline (Val-Cit): This dipeptide sequence serves as the enzymatically cleavable trigger. It is specifically designed as a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in various cancer cells.[3][4] This selective cleavage within the target cell is a cornerstone of its tumor-specific drug release mechanism.

  • p-Aminobenzyl Carbamate (PABC): This self-immolative spacer connects the Val-Cit dipeptide to the cytotoxic drug. Following the enzymatic cleavage of the Val-Cit moiety, the PABC group undergoes a spontaneous 1,6-elimination reaction, ensuring the rapid and traceless release of the active drug in its unmodified form.[5]

  • Hydroxyl Group (-OH): This terminal group on the PABC spacer serves as the attachment point for the cytotoxic payload, typically through a carbamate linkage.

Mechanism of Action: A Multi-Step Pathway to Targeted Cell Death

The efficacy of an ADC utilizing the DBCO-Val-Cit-PABC linker hinges on a precise sequence of events, ensuring that the cytotoxic payload is delivered specifically to cancer cells, minimizing off-target toxicity.

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker protecting the payload from premature release. The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.

  • Enzymatic Cleavage: Inside the acidic environment of the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the amide bond between the citrulline and the PABC spacer of the linker.

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide triggers the spontaneous 1,6-elimination of the PABC spacer. This rapid intramolecular cascade results in the release of the unmodified cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Apoptosis: The released payload can then exert its cell-killing effect, for example, by inhibiting tubulin polymerization or damaging DNA, ultimately leading to the apoptosis of the cancer cell.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Bystander Effect ADC ADC in Circulation TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Active Payload Lysosome->Payload 3. Cathepsin B Cleavage 4. Self-Immolation Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity Payload_out Payload Efflux Payload->Payload_out Diffusion BystanderCell Neighboring Tumor Cell (Antigen-Negative) Apoptosis_bystander Apoptosis BystanderCell->Apoptosis_bystander Payload_out->BystanderCell Uptake

Mechanism of ADC action and bystander effect.

A significant advantage of cleavable linkers like Val-Cit is the potential for a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the targeted antigen-positive cell and kill neighboring antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.

Quantitative Data Presentation

The following tables summarize key quantitative data from various preclinical studies involving Val-Cit linkers, providing a basis for comparison and informed decision-making in ADC development.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit Linkers
ADC TargetCell LinePayloadIC50 (nM)Reference
HER2SK-BR-3MMAE0.5
HER2BT474MMAE0.02 - 0.1
HER2N87MMAE0.5 - 0.8
HER2KPL-4MMAF0.10 - 0.12
CD30L540cyMMAE~1-10
CD22VariousMMAENot specified

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions.

Table 2: Drug-to-Antibody Ratio (DAR) of ADCs
AntibodyLinker ChemistryPayloadAverage DARCharacterization MethodReference
TrastuzumabThiol-maleimideMMAE~4HIC-HPLC
Anti-HER2Site-specific (MTGase)MMAF3.9RP-HPLC, ESI-MS
BrentuximabThiol-maleimideMMAE4HIC-HPLC
Anti-CD79bHIPS conjugationMMAE1.7Not specified
TrastuzumabThiol-maleimideMMAE5.12HIC

HIC-HPLC: Hydrophobic Interaction Chromatography-High Performance Liquid Chromatography; RP-HPLC: Reverse-Phase HPLC; ESI-MS: Electrospray Ionization Mass Spectrometry.

Table 3: In Vivo Efficacy of ADCs with Val-Cit Linkers in Xenograft Models
ADC TargetXenograft ModelDosing RegimenOutcomeReference
HER2KPL-4 (Breast Cancer)3 mg/kg, single doseCurative, no tumor regrowth
HER2JIMT-1 (Breast Cancer)3 mg/kg, single doseCurative, no tumor regrowth
CD30L540cy (Hodgkin Lymphoma)3 mg/kg, single doseTumor regression
CD22PreB ALLNot specifiedEfficacy demonstrated

Note: In vivo efficacy is dependent on the tumor model, dosing schedule, and specific ADC construct.

Table 4: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers
Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴

Km: Michaelis constant (substrate concentration at half-maximal velocity); kcat: turnover number (number of substrate molecules converted to product per enzyme molecule per second); kcat/Km: catalytic efficiency.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of ADCs. The following sections provide methodologies for key experiments involving the this compound linker.

Protocol for Antibody-Linker Conjugation via SPAAC

This protocol outlines the conjugation of an azide-modified antibody to a DBCO-containing linker-payload.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-Val-Cit-PABC-Payload

  • Anhydrous DMSO or DMF

  • Desalting columns or spin filters for purification

Procedure:

  • Prepare DBCO-Linker-Payload Solution: Dissolve the DBCO-Val-Cit-PABC-Payload in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 1-5 mg/mL in a compatible buffer.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the DBCO-linker-payload solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 4-16 hours at 4°C or for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted linker-payload using a desalting column or spin filtration.

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry.

G Ab_N3 Azide-Modified Antibody Mix Mix & Incubate (RT or 4°C) Ab_N3->Mix DBCO_Linker DBCO-Val-Cit-PABC-Payload DBCO_Linker->Mix Purify Purification (e.g., SEC) Mix->Purify ADC Antibody-Drug Conjugate (ADC) Purify->ADC Characterize Characterization (HIC, MS) ADC->Characterize

Workflow for ADC synthesis via SPAAC.

Protocol for In Vitro Cathepsin B Cleavage Assay

This assay confirms the enzymatic release of the payload from the ADC.

Materials:

  • Antibody-drug conjugate (ADC)

  • Human or recombinant Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

  • Quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile)

  • LC-MS system for analysis

Procedure:

  • Prepare ADC Solution: Dilute the ADC to a final concentration of 10-100 µg/mL in the assay buffer.

  • Initiate Cleavage: Add Cathepsin B to the ADC solution to a final concentration of 10-50 nM.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding an equal volume of the quenching solution.

  • Analysis: Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the released payload.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency (IC50) of the ADC on cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add the solutions to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.

G Seed 1. Seed Cells (96-well plate) Treat 2. Treat with ADC (Serial Dilutions) Seed->Treat Incubate 3. Incubate (72-96h) Treat->Incubate MTT 4. Add MTT Reagent Incubate->MTT Solubilize 5. Solubilize Formazan MTT->Solubilize Read 6. Read Absorbance Solubilize->Read Analyze 7. Analyze Data (Calculate IC50) Read->Analyze

Workflow for an in vitro cytotoxicity assay.

Conclusion

The this compound linker and its PABC-containing derivatives represent a highly successful and versatile platform for the development of antibody-drug conjugates. The combination of bioorthogonal conjugation chemistry and a highly specific enzymatic cleavage mechanism provides a robust solution for achieving tumor-selective drug delivery. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to design, synthesize, and evaluate the next generation of targeted cancer therapies. As our understanding of the tumor microenvironment and linker technology continues to advance, we can anticipate further refinements that will enhance the therapeutic index of ADCs and improve patient outcomes.

References

Methodological & Application

Application Notes and Protocols: DBCO-Val-Cit-OH Conjugation to Antibodies for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic agents for targeted cancer therapy. The linker connecting the antibody and the cytotoxic payload is a critical component, influencing the stability, efficacy, and safety of the ADC. The DBCO-Val-Cit-OH linker is a sophisticated, cleavable system designed for advanced, targeted drug delivery. It incorporates a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a hydroxyl group (-OH) for payload attachment. This document provides a detailed protocol for the conjugation of this compound to an antibody, a crucial step in the synthesis of a potent and specific ADC.

The Val-Cit linker is designed to be stable in the bloodstream and is cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[][2] This enzymatic cleavage allows for the specific release of the cytotoxic payload within the target cancer cell, minimizing off-target toxicity.[][3] The DBCO group facilitates a highly efficient and specific conjugation to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that proceeds under mild, physiological conditions without the need for a toxic copper catalyst.[4]

Principle of the Method

The conjugation of this compound to an antibody is a two-step process. First, the antibody is modified to introduce azide functional groups. This is typically achieved by reacting the lysine residues of the antibody with an NHS-ester-containing azide reagent, such as NHS-PEG4-Azide. The second step involves the conjugation of the azide-modified antibody to the DBCO-containing linker via a SPAAC reaction. The DBCO group on the linker reacts specifically with the azide group on the antibody to form a stable triazole linkage.

Materials and Reagents

Reagent/MaterialSupplierNotes
Monoclonal Antibody (mAb)-Specific to the target antigen.
This compoundVariousCleavable ADC linker.
NHS-PEG4-AzideVariousFor introducing azide groups onto the antibody.
Phosphate Buffered Saline (PBS), pH 7.4Standard laboratory supplier
Anhydrous Dimethyl sulfoxide (DMSO)Sigma-Aldrich or equivalentFor dissolving reagents.
Amicon® Ultra Centrifugal Filter UnitsMilliporeSigma or equivalentFor buffer exchange and purification.
UV-Vis Spectrophotometer-For determining antibody concentration.
Mass Spectrometer (e.g., Q-TOF LC/MS)-For characterizing the conjugate.

Experimental Protocols

Antibody Preparation and Azide Modification

This initial step introduces azide groups onto the antibody, typically by modifying lysine residues.

1.1. Buffer Exchange:

  • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, exchange the buffer to PBS, pH 7.4.

  • Use an appropriate centrifugal filter unit for this purpose.

1.2. Antibody Concentration Adjustment:

  • Adjust the antibody concentration to 1-5 mg/mL in PBS.

1.3. NHS-Azide Preparation:

  • Prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO immediately before use.

1.4. Azide Modification Reaction:

  • Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

1.5. Purification of Azide-Modified Antibody:

  • Remove excess, unreacted NHS-PEG4-Azide by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit.

  • Repeat the buffer exchange process at least three times to ensure complete removal of the unreacted reagent.

Conjugation of this compound to Azide-Modified Antibody

This step conjugates the DBCO-containing linker to the azide-modified antibody via SPAAC.

2.1. DBCO-Linker Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

2.2. Conjugation Reaction:

  • Add a 5-20 fold molar excess of the DBCO-linker solution to the azide-modified antibody solution.

  • The final concentration of the organic solvent (DMSO) should be kept below 10% (v/v).

  • Incubate the reaction mixture overnight at 4°C or for 1-2 hours at 37°C.

2.3. Purification of the Antibody-Linker Conjugate:

  • Purify the antibody-linker conjugate from the unreacted DBCO-linker using a desalting column or a centrifugal filter unit with PBS, pH 7.4.

Characterization of the Antibody-Linker Conjugate

The resulting antibody-linker conjugate should be characterized to determine the linker-to-antibody ratio (LAR). A typical target LAR for functional ADCs is in the range of 2-4. This can be determined using techniques such as mass spectrometry (e.g., Q-TOF LC/MS).

Mechanism of Action: Intracellular Payload Release

The efficacy of an ADC synthesized with a Val-Cit linker relies on the specific release of the cytotoxic payload within the target cancer cell.

G

The process begins with the ADC binding to its target antigen on the surface of a cancer cell, followed by internalization via endocytosis. The ADC is then trafficked to the lysosome, where the high concentration of cathepsin B leads to the specific cleavage of the amide bond between the citrulline and the payload-attachment site. This cleavage initiates the release of the active cytotoxic payload into the cytoplasm, which then exerts its cell-killing effect, ultimately leading to apoptosis.

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to an antibody is summarized in the following diagram.

G Ab 1. Antibody Preparation (Buffer Exchange) AzideMod 2. Azide Modification (NHS-PEG4-Azide) Ab->AzideMod Purify1 3. Purification of Azide-Modified Antibody AzideMod->Purify1 Conjugation 4. Conjugation Reaction (this compound) Purify1->Conjugation Purify2 5. Purification of Antibody-Linker Conjugate Conjugation->Purify2 Characterization 6. Characterization (e.g., Mass Spectrometry) Purify2->Characterization

Summary of Key Experimental Parameters

StepParameterRecommended ValueReference
Antibody Azide Modification
Antibody Concentration1-5 mg/mL in PBS
NHS-PEG4-Azide Molar Excess10-20 fold
Reaction Time1-2 hours
Reaction TemperatureRoom Temperature
DBCO-Linker Conjugation
DBCO-Linker Molar Excess5-20 fold
Reaction TimeOvernight or 1-2 hours
Reaction Temperature4°C or 37°C
General
Final DMSO Concentration< 10% (v/v)

Conclusion

The this compound linker provides a robust and versatile platform for the development of advanced ADCs. The protocol described herein offers a detailed methodology for the efficient and specific conjugation of this linker to an antibody. By following these guidelines, researchers can reliably produce well-defined antibody-linker conjugates for further development into potent and targeted cancer therapeutics. The inherent stability of the linker in circulation, combined with its specific cleavage within tumor cells, holds significant promise for improving the therapeutic window of ADCs. However, it is important to note that the Val-Cit linker can be susceptible to premature cleavage by other enzymes like carboxylesterase Ces1C and human neutrophil elastase, which could lead to off-target toxicity. Therefore, careful in vitro and in vivo characterization of the final ADC is essential.

References

Synthesis and Characterization of Antibody-Drug Conjugates using a Cleavable DBCO-Val-Cit-Linker System

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing a dibenzocyclooctyne-valine-citrulline (DBCO-Val-Cit) linker. This system leverages bioorthogonal copper-free click chemistry for site-specific antibody conjugation and incorporates a cathepsin B-cleavable dipeptide for controlled intracellular payload release. The protocols outlined are intended for researchers, scientists, and drug development professionals working on targeted cancer therapeutics.

Introduction

Antibody-drug conjugates are a transformative class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule drug.[1] A critical component of an ADC is the linker, which connects the antibody to the payload. The linker's properties significantly influence the ADC's stability, efficacy, and safety profile.[]

The DBCO-Val-Cit-PABC-OH linker is a sophisticated, cleavable linker system designed for the development of next-generation ADCs. It features three key functional domains:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and specific conjugation to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry" that proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst.

  • Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][] This ensures the preferential release of the cytotoxic payload inside the target cancer cell.

  • p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, spontaneously releases the unmodified active drug.[]

This application note details the experimental workflow for synthesizing and characterizing an ADC using the DBCO-Val-Cit linker system, provides detailed protocols for key experiments, and summarizes expected quantitative data in tabular format.

Experimental Workflow and Mechanism of Action

The overall process for generating and validating an ADC with a DBCO-Val-Cit linker involves a multi-step workflow, from antibody modification to functional characterization.

G cluster_0 ADC Synthesis cluster_1 Purification & Characterization cluster_2 Functional Validation mAb Monoclonal Antibody (mAb) azide_mod Azide-Modified mAb mAb->azide_mod Azide Modification ADC Antibody-Drug Conjugate (ADC) azide_mod->ADC SPAAC Click Chemistry linker_payload DBCO-Val-Cit-Payload linker_payload->ADC purification Purification (e.g., SEC) ADC->purification characterization Characterization (HIC, RP-HPLC, MS) purification->characterization in_vitro In Vitro Assays (Cytotoxicity, etc.) characterization->in_vitro in_vivo In Vivo Efficacy Studies in_vitro->in_vivo

General workflow for ADC synthesis and validation.

The mechanism of action for a Val-Cit linker-based ADC is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell. This triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.

G cluster_0 Cellular Uptake and Trafficking cluster_1 Payload Release and Action ADC_binding ADC Binds to Cell Surface Antigen endocytosis Receptor-Mediated Endocytosis ADC_binding->endocytosis endosome Endosome Formation endocytosis->endosome lysosome Lysosomal Fusion endosome->lysosome cleavage Cathepsin B Cleavage of Val-Cit Linker lysosome->cleavage self_immolation PABC Self-Immolation cleavage->self_immolation drug_release Release of Active Payload self_immolation->drug_release cytotoxicity Induction of Cell Death drug_release->cytotoxicity

Mechanism of intracellular payload release.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis and characterization of an ADC using a DBCO-Val-Cit linker.

Protocol 1: Antibody Azide Modification

This protocol describes the introduction of azide functional groups onto the antibody, typically through the modification of lysine residues.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-PEG4-Azide (or similar azide-containing N-hydroxysuccinimide ester)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Centrifugal filter units for buffer exchange (e.g., Amicon Ultra)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit. Adjust the antibody concentration to 1-5 mg/mL.

  • NHS-Azide Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO.

  • Reaction: Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to minimize antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted NHS-PEG4-Azide by performing buffer exchange into PBS, pH 7.4, using a centrifugal filter unit. Repeat the buffer exchange process at least three times.

Protocol 2: Conjugation of DBCO-Val-Cit-Payload to Azide-Modified Antibody

This protocol details the SPAAC reaction between the azide-modified antibody and the DBCO-functionalized linker-payload.

Materials:

  • Azide-modified antibody from Protocol 1

  • DBCO-Val-Cit-PABC-Payload (e.g., DBCO-Val-Cit-PAB-MMAE)

  • Anhydrous DMSO or DMF

  • PBS, pH 7.4

  • Desalting columns or centrifugal filter units for purification

Procedure:

  • DBCO-Linker-Payload Preparation: Prepare a 10 mM stock solution of the DBCO-Val-Cit-PABC-Payload in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the DBCO-linker-payload solution to the azide-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 4-16 hours at 4°C or for 1-2 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting ADC from the unreacted DBCO-linker-payload and other small molecules using a desalting column or by buffer exchange with a centrifugal filter unit into the final formulation buffer (e.g., PBS, pH 7.4).

Protocol 3: Characterization of the Antibody-Drug Conjugate

This section outlines the key analytical methods for characterizing the purified ADC.

1. Aggregation Analysis by Size Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their hydrodynamic radius. It is used to quantify the amount of high molecular weight species (aggregates) and fragments in the ADC preparation.

  • System: An HPLC system with a UV detector and an appropriate SEC column (e.g., Agilent AdvanceBio SEC).

  • Mobile Phase: A buffered saline solution, such as 150 mM phosphate-buffered saline, pH 7.0.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject the ADC sample (typically 10-50 µg).

    • Monitor the elution profile at 280 nm.

    • Integrate the peaks corresponding to the monomer, aggregates, and fragments to determine their relative percentages.

2. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates molecules based on their hydrophobicity. Since the payload is typically hydrophobic, ADCs with different numbers of conjugated drugs will have varying degrees of hydrophobicity and can be resolved by HIC.

  • System: An HPLC system with a UV detector and a suitable HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute with a gradient of decreasing salt concentration (increasing Mobile Phase B).

    • Monitor the chromatogram at 280 nm. Peaks corresponding to different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs) will be resolved.

    • Calculate the average DAR by the weighted average of the peak areas.

3. DAR and Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

  • Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. For ADCs, this method can be used to separate the light and heavy chains after reduction, allowing for the determination of drug distribution.

  • System: An HPLC system with a UV detector and a C4 or C8 reverse-phase column.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Procedure:

    • Reduce the ADC sample with a reducing agent like DTT or TCEP to separate the heavy and light chains.

    • Inject the reduced sample onto the equilibrated RP-HPLC column.

    • Elute with a gradient of increasing acetonitrile concentration.

    • Monitor the chromatogram at 280 nm.

    • The average DAR can be calculated from the relative peak areas of the drug-loaded and unloaded light and heavy chains.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol is to determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Purified ADC and isotype control ADC

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in cell culture medium. Add the diluted ADCs to the cells.

  • Incubation: Incubate the plates for a defined period (e.g., 72-96 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value using a suitable curve-fitting model.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for ADCs synthesized using a Val-Cit linker. The actual values will vary depending on the specific antibody, payload, experimental conditions, and cell lines used.

Table 1: ADC Synthesis and Characterization Parameters

ParameterTypical Value/RangeMethod of DeterminationReference(s)
Molar Excess of Linker-Payload 5-20 fold--
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.0HIC-HPLC, RP-HPLC, Mass Spectrometry
Purity (Monomer Content) >95%Size Exclusion Chromatography (SEC)
Aggregation <5%Size Exclusion Chromatography (SEC)

Table 2: Representative In Vitro Cytotoxicity Data

Cell Line (Antigen Status)ADC with Val-Cit Linker IC50Isotype Control ADC IC50Payload IC50Reference(s)
Antigen-Positive Low nM to pM range>1000 nMSub-nM range
Antigen-Negative Significantly higher than antigen-positive>1000 nMSub-nM range

Table 3: Representative In Vivo Efficacy Data

Xenograft ModelADC Treatment DoseTumor Growth Inhibition (TGI)OutcomeReference(s)
Antigen-Positive Tumor 1-3 mg/kg>90%Tumor regression
Antigen-Positive Tumor Isotype Control<10%No significant effect

Conclusion

The DBCO-Val-Cit linker system offers a robust and versatile platform for the development of highly effective and specific antibody-drug conjugates. The use of copper-free click chemistry allows for controlled, site-specific conjugation, leading to more homogeneous ADC populations. The cathepsin B-cleavable Val-Cit linker ensures efficient and targeted release of the cytotoxic payload within tumor cells, which can translate to a wider therapeutic window. The protocols and data presented in this application note provide a framework for the successful synthesis, characterization, and preclinical evaluation of ADCs utilizing this advanced linker technology. Careful optimization of conjugation conditions and thorough analytical characterization are critical for ensuring the quality, consistency, and efficacy of the final ADC product.

References

Application Notes and Protocols for Payload Attachment to DBCO-Val-Cit-OH Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the attachment of payloads to the DBCO-Val-Cit-OH linker system, a critical step in the synthesis of Antibody-Drug Conjugates (ADCs). The protocols detailed herein are intended to facilitate the efficient and reproducible synthesis of drug-linker conjugates for subsequent bioconjugation to antibodies.

Introduction

The this compound linker is a cornerstone in the construction of modern ADCs. It is a cleavable linker system designed to connect a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. This targeted delivery system enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and maximizing its concentration at the tumor site.[1] For practical applications, the this compound linker is typically utilized as part of a larger construct that includes a self-immolative spacer, most commonly p-aminobenzyl alcohol (PABC), forming the DBCO-Val-Cit-PABC-OH linker. The terminal hydroxyl group of the PABC moiety serves as the attachment point for the cytotoxic payload.[2][3]

The key components of this linker system are:

  • Dibenzocyclooctyne (DBCO): This strained alkyne moiety is essential for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4] This bioorthogonal reaction allows for the efficient and specific conjugation of the linker-payload construct to an azide-modified antibody under mild, aqueous conditions, thereby preserving the antibody's integrity and function.

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and within cancer cells. This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.

  • p-Aminobenzyl Carbamate (PABC): This self-immolative spacer connects the Val-Cit dipeptide to the cytotoxic drug. Following the enzymatic cleavage of the Val-Cit moiety, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, ensuring the traceless release of the active drug in its unmodified form.

  • Hydroxyl Group (-OH): This terminal group on the PABC spacer is the point of attachment for the cytotoxic payload, typically through a carbamate linkage.

Principle of Payload Attachment

The attachment of a payload to the DBCO-Val-Cit-PABC-OH linker involves the formation of a stable covalent bond, typically a carbamate, between the hydroxyl group of the PABC spacer and a compatible functional group on the payload molecule (e.g., an amine). To facilitate this reaction, either the linker's hydroxyl group or the payload's functional group is "activated" to make it more reactive. A common strategy involves converting the hydroxyl group of the PABC spacer into a p-nitrophenyl (PNP) carbonate, creating a DBCO-Val-Cit-PABC-PNP intermediate. This activated linker can then efficiently react with a nucleophilic group, such as an amine on the payload, to form the desired drug-linker conjugate.

Experimental Protocols

This section provides a two-stage protocol: first, the attachment of a payload (using Monomethyl Auristatin E - MMAE as an example) to the DBCO-Val-Cit-PABC-OH linker, and second, the conjugation of the resulting drug-linker conjugate to an azide-modified antibody.

Protocol 1: Synthesis of DBCO-Val-Cit-PABC-MMAE Drug-Linker Conjugate

This protocol describes the attachment of the cytotoxic payload MMAE to the DBCO-Val-Cit-PABC-OH linker through an activated PNP-carbonate intermediate.

Materials:

  • DBCO-Val-Cit-PABC-PNP

  • Monomethyl Auristatin E (MMAE)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS) and NMR for characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve DBCO-Val-Cit-PABC-PNP (1.0 eq) in anhydrous DMF.

    • In a separate vial, dissolve MMAE (1.2 eq) in anhydrous DMF.

  • Coupling Reaction:

    • To the MMAE solution, add HOAt (1.2 eq) and DIPEA (3.0 eq).

    • Add the activated MMAE solution to the DBCO-Val-Cit-PABC-PNP solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by HPLC.

  • Purification:

    • Upon completion, quench the reaction with a small amount of water.

    • Purify the crude product by semi-preparative RP-HPLC to isolate the DBCO-Val-Cit-PABC-MMAE conjugate.

    • Lyophilize the purified fractions to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the synthesized DBCO-Val-Cit-PABC-MMAE conjugate using high-resolution mass spectrometry and NMR.

Protocol 2: Conjugation of DBCO-Val-Cit-PABC-MMAE to Azide-Modified Antibody

This protocol outlines the copper-free click chemistry reaction to conjugate the DBCO-functionalized payload-linker to an azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

  • DBCO-Val-Cit-PABC-MMAE conjugate dissolved in a water-miscible organic solvent (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Desalting columns or centrifugal filter units for purification.

  • UV-Vis spectrophotometer, SEC-HPLC, and Mass Spectrometry for characterization.

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of DBCO-Val-Cit-PABC-MMAE in DMSO (e.g., 10 mM).

    • Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in an appropriate buffer.

  • Conjugation Reaction:

    • Add a 3 to 10-fold molar excess of the DBCO-Val-Cit-PABC-MMAE solution to the azide-modified antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

    • Gently mix the reaction solution and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. Protect the reaction from light.

  • Purification of the ADC:

    • Remove the unreacted drug-linker conjugate using a desalting column or a centrifugal filter unit with an appropriate molecular weight cutoff.

    • Exchange the buffer into a suitable formulation buffer (e.g., PBS, pH 7.4).

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer.

    • Analyze the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or RP-HPLC coupled with mass spectrometry.

    • Assess the level of aggregation using Size-Exclusion Chromatography (SEC-HPLC).

Data Presentation

Table 1: Recommended Reaction Conditions for Payload Attachment to Linker

ParameterRecommended ValueNotes
Payload MMAE or other amine-containing payloadsThe reactivity of the payload may require optimization of conditions.
Linker DBCO-Val-Cit-PABC-PNP (activated)Pre-activation of the linker improves reaction efficiency.
Solvent Anhydrous DMFEnsures a non-aqueous environment for the coupling reaction.
Coupling Reagents HOAt, DIPEAUsed to facilitate the formation of the carbamate bond.
Stoichiometry (Payload:Linker) 1.2 : 1.0A slight excess of the payload can drive the reaction to completion.
Reaction Temperature Room Temperature (20-25°C)Mild conditions help maintain the integrity of the reactants.
Reaction Time 2 - 4 hoursMonitor by HPLC to determine the optimal reaction time.
Purification Method Semi-preparative RP-HPLCProvides high purity of the final drug-linker conjugate.

Table 2: Typical Parameters for ADC Conjugation and Characterization

ParameterRecommended Value/RangeMethod
Antibody Concentration 1 - 10 mg/mLUV-Vis Spectrophotometry
Molar Excess of Drug-Linker 3 - 10 fold-
Reaction Buffer PBS, pH 7.4-
Organic Co-solvent < 10% (v/v)-
Reaction Temperature 4°C or Room Temperature-
Reaction Time 4 - 24 hours-
Purification Method Desalting Column / Centrifugal Filter-
Target Drug-to-Antibody Ratio (DAR) 2 - 4HIC-HPLC / MS
Purity (Monomer Content) > 95%SEC-HPLC

Visualizations

G cluster_0 Payload Activation & Attachment payload Payload (e.g., MMAE-NH2) activated_payload Activated Payload payload->activated_payload Activation (optional) drug_linker DBCO-Val-Cit-PABC-Payload activated_payload->drug_linker Alternative Coupling linker DBCO-Val-Cit-PABC-OH activated_linker DBCO-Val-Cit-PABC-PNP linker->activated_linker Activation (e.g., with PNP-chloroformate) activated_linker->drug_linker Coupling Reaction (e.g., with MMAE)

Caption: Chemical workflow for payload attachment to the DBCO-Val-Cit-PABC-OH linker.

G start Start prep_reagents Prepare Drug-Linker and Azide-Antibody start->prep_reagents conjugation Conjugation Reaction (SPAAC) prep_reagents->conjugation purification Purification (e.g., SEC) conjugation->purification characterization Characterization (DAR, Purity) purification->characterization end End characterization->end

Caption: Experimental workflow for ADC synthesis using a DBCO-linker-payload.

G ADC ADC in Circulation TargetCell Target Cancer Cell ADC->TargetCell Binding Internalization Internalization (Endocytosis) TargetCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release Payload Release (Self-Immolation) Cleavage->Release Apoptosis Apoptosis Release->Apoptosis

Caption: Signaling pathway of ADC-mediated cell killing.

References

Application Notes and Protocols for Site-Specific Antibody Conjugation using DBCO-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This targeted approach enhances the therapeutic window of cytotoxins by minimizing systemic exposure and associated off-target toxicities. A critical component of an ADC is the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. The characteristics of this linker significantly influence the ADC's stability, efficacy, and safety profile.

Site-specific conjugation, which attaches the drug to a predetermined site on the antibody, is highly desirable as it produces homogeneous ADC populations with a consistent drug-to-antibody ratio (DAR) and improved therapeutic indices compared to traditional random conjugation methods.

This document provides detailed application notes and protocols for the site-specific conjugation of antibodies using a DBCO-Val-Cit-OH linker system. This system leverages bioorthogonal copper-free click chemistry for a highly efficient and specific conjugation process, combined with a protease-cleavable linker for controlled intracellular drug release.

The this compound linker consists of three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with azide groups via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in a highly specific and efficient manner without the need for a cytotoxic copper catalyst.[1][]

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment.[3][4]

  • Hydroxyl group (-OH): This terminal group allows for the attachment of a variety of payloads, which are typically activated before conjugation to the linker. The linker is often used with a p-aminobenzyl carbamate (PABC) self-immolative spacer to ensure efficient release of the unmodified drug following Val-Cit cleavage.

Data Presentation

The following tables summarize representative quantitative data for ADCs constructed using site-specific conjugation with Val-Cit linkers.

ParameterTypical ValuesNotes
Conjugation Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free click chemistry between a DBCO-functionalized linker and an azide-modified antibody.
Conjugation Efficiency >95%SPAAC is a highly efficient bioorthogonal reaction, leading to near-quantitative conjugation.[1]
Average Drug-to-Antibody Ratio (DAR) 2 or 4Site-specific methods allow for the production of homogeneous ADCs with a precise DAR.

Table 1: Typical Conjugation Parameters for DBCO-Val-Cit based ADCs.

ADC ComponentCell LineTarget AntigenIC50 (nM)Reference
Anti-HER2-MMAEKPL-4 (HER2+)HER20.10 - 0.12
Anti-HER2-MMAEJIMT-1 (HER2+)HER20.078 - 0.10
Anti-HER2-MMAEBT-474 (HER2+)HER20.058 - 0.063
Anti-HER2-MMAESKBR-3 (HER2+)HER20.27 - 0.34
Anti-HER2-MMAEMDA-MB-231 (HER2-)HER2No cytotoxicity

Table 2: Representative In Vitro Cytotoxicity of an ADC with a Val-Cit Linker.

SpeciesLinkerHalf-lifeNotesReference
HumanVal-CitStable (>28 days)Val-Cit linkers are generally stable in human plasma.
MouseVal-Cit~2 daysUnstable due to cleavage by carboxylesterase 1c (Ces1c).
MouseGlu-Val-Cit~12 daysAddition of a glutamic acid residue enhances stability in mouse plasma.

Table 3: Comparative Plasma Stability of Val-Cit Containing ADCs.

Experimental Protocols

This section provides detailed protocols for the key steps in the generation and evaluation of a site-specific ADC using this compound.

Protocol 1: Site-Specific Introduction of Azide Groups onto the Antibody

This protocol describes a common method for introducing azide functionalities into an antibody for subsequent conjugation with a DBCO-linker. This can be achieved through enzymatic modification of the antibody's N-glycans or by incorporating an unnatural amino acid containing an azide group.

Materials:

  • Monoclonal antibody (mAb)

  • PNGase F (for deglycosylation)

  • EndoS2 (for specific glycan cleavage)

  • GalT(Y289L) enzyme

  • UDP-GalNAz (azido-galactose derivative)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Amicon® Ultra Centrifugal Filter Units (for buffer exchange and concentration)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing interfering substances (e.g., Tris), perform a buffer exchange into PBS, pH 7.4, using an appropriate centrifugal filter unit.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Enzymatic Deglycosylation (optional, depending on strategy):

    • To expose the core GlcNAc for subsequent modification, treat the antibody with PNGase F or EndoS2 according to the manufacturer's protocol.

  • Introduction of Azide Groups:

    • To the deglycosylated or native antibody, add GalT(Y289L) enzyme and UDP-GalNAz in the reaction buffer.

    • Incubate the reaction mixture at 30°C for 12-24 hours with gentle agitation.

  • Purification of Azide-Modified Antibody:

    • Remove excess enzyme and reagents by performing buffer exchange into PBS, pH 7.4, using a centrifugal filter unit. Repeat the buffer exchange at least three times.

    • Determine the concentration of the purified azide-modified antibody using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: Conjugation of DBCO-Val-Cit-Payload to Azide-Modified Antibody

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-functionalized linker-payload.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • DBCO-Val-Cit-PABC-Payload (e.g., DBCO-Val-Cit-PABC-MMAE)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PBS, pH 7.4

  • Amicon® Ultra Centrifugal Filter Units or Size Exclusion Chromatography (SEC) column

Procedure:

  • Preparation of DBCO-Linker-Payload Stock Solution:

    • Dissolve the DBCO-Val-Cit-PABC-Payload in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the azide-modified antibody in PBS, pH 7.4.

    • Add a 3-5 molar excess of the DBCO-linker-payload stock solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.

    • Gently mix the reaction solution.

    • Incubate the reaction at 4°C for 12-24 hours or at room temperature for 4-12 hours.

  • Purification of the ADC:

    • Remove unreacted DBCO-linker-payload using either centrifugal filter units with repeated buffer exchange into PBS, pH 7.4, or by SEC.

Protocol 3: Characterization of the ADC

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Materials and Equipment:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample.

  • Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 280 nm.

  • The different peaks correspond to ADC species with different DARs (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the relative peak areas.

B. Analysis by Size Exclusion Chromatography (SEC)-HPLC

SEC is used to assess the purity of the ADC and to detect the presence of aggregates.

Materials and Equipment:

  • Purified ADC

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject the ADC sample.

  • Run the analysis under isocratic conditions.

  • Monitor the absorbance at 280 nm. The main peak corresponds to the monomeric ADC. The presence of peaks at earlier retention times indicates aggregation.

C. Mass Spectrometry for DAR Confirmation

Mass spectrometry provides a precise measurement of the molecular weight of the ADC species, confirming the DAR.

Procedure:

  • The ADC sample is typically deglycosylated and may be reduced to separate the light and heavy chains.

  • The sample is then analyzed by LC-MS.

  • The mass of the unconjugated antibody is subtracted from the masses of the different ADC species to determine the number of conjugated drug-linkers.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells in a dose-dependent manner.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add the dilutions to the cells and incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the IC50 value.

Mandatory Visualization

G cluster_0 Antibody Modification cluster_1 Linker-Payload Preparation cluster_2 ADC Conjugation & Purification mAb Monoclonal Antibody (mAb) Enzymatic_Modification Enzymatic Modification (e.g., GalT(Y289L) + UDP-GalNAz) mAb->Enzymatic_Modification Site-specific introduction of azide Azide_mAb Azide-Modified mAb (mAb-N3) Enzymatic_Modification->Azide_mAb Conjugation Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_mAb->Conjugation DBCO_Linker This compound Linker Payload Cytotoxic Payload (e.g., MMAE) DBCO_Linker->Payload Payload Activation & Conjugation DBCO_Payload DBCO-Linker-Payload Payload->DBCO_Payload DBCO_Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification Purification (SEC or TFF) ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Experimental workflow for site-specific ADC synthesis.

G ADC_binds 1. ADC binds to antigen on cancer cell Internalization 2. Internalization via receptor-mediated endocytosis ADC_binds->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Cleavage 4. Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Self_immolation 5. PABC spacer self-immolates Cleavage->Self_immolation Drug_release 6. Active drug is released into cytoplasm Self_immolation->Drug_release Apoptosis 7. Drug induces cell death (apoptosis) Drug_release->Apoptosis

References

Revolutionizing Bioconjugation: A Detailed Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the precise and efficient conjugation of biomolecules under physiological conditions. This copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO) linker and an azide-functionalized molecule offers high biocompatibility, specificity, and reaction rates, making it an invaluable tool in drug development, diagnostics, and fundamental biological research.[1][2] The reaction proceeds rapidly in aqueous environments to form a stable triazole linkage without the need for cytotoxic copper catalysts, a significant advantage for in vivo applications.[1][3][4]

This application note provides detailed experimental protocols for performing SPAAC reactions using DBCO linkers, quantitative data to guide reaction optimization, and visual diagrams to illustrate the workflow and underlying chemical principles.

Key Features of SPAAC with DBCO Linkers:

  • Biocompatible: The absence of a copper catalyst minimizes cytotoxicity, making it ideal for live-cell imaging and in vivo studies.

  • High Specificity: The DBCO group reacts selectively with azides, avoiding side reactions with other functional groups found in biological systems.

  • Mild Reaction Conditions: The reaction proceeds efficiently at physiological pH and temperature in aqueous buffers.

  • High Efficiency and Fast Kinetics: SPAAC reactions with DBCO are known for their rapid reaction rates and high yields, often reaching completion within a few hours at room temperature.

  • Stability: Both the DBCO and azide functional groups, as well as the resulting triazole linkage, are stable under a wide range of conditions.

Quantitative Data for Reaction Optimization

The efficiency of a SPAAC reaction can be influenced by several factors, including the choice of buffer, pH, temperature, and the specific structures of the azide and DBCO reagents. The following tables summarize key quantitative data to aid in experimental design and optimization.

ParameterCondition 1Condition 2Rate Constant (M⁻¹s⁻¹)Source
Buffer PBS (pH 7)HEPES (pH 7)0.32–0.85
0.55–1.22
Azide Structure 3-azido-L-alanine1-azido-1-deoxy-β-D-glucopyranosideSlower
Faster
DBCO Linker DBCO-TrastuzumabDBCO-PEG5-Trastuzumab0.18–0.37
Increased by 31 ± 16%

Table 1: Influence of Reaction Conditions on SPAAC Rate Constants. The choice of buffer and the electronic properties of the azide can significantly impact reaction kinetics. The inclusion of a PEG linker on the DBCO reagent can increase reaction rates by reducing steric hindrance.

ApplicationMolar Excess of DBCO ReagentIncubation TimeTemperatureExpected YieldSource
Antibody-Oligo Conjugation2–4 fold excess of azide-oligo2-4 hours (RT) or overnight (4°C)Room Temperature or 4°C>90%
Protein Labeling with DBCO-NHS Ester20–30 fold excess of DBCO-NHS60 minutesRoom TemperatureHigh
General Bioconjugation1.5 - 10 fold excess of one partner4-12 hours (RT) or >12 hours (4°C)Room Temperature or 4°CQuantitative

Table 2: Recommended Starting Conditions for Common SPAAC Applications. These parameters can be optimized for specific applications to achieve the desired conjugation efficiency.

Experimental Protocols

This section provides detailed, step-by-step protocols for a typical SPAAC reaction, focusing on the labeling of a protein with a DBCO-NHS ester followed by conjugation to an azide-modified biomolecule.

Protocol 1: Activation of a Protein with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution. Ensure the final DMSO concentration in the reaction mixture is less than 20%.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

  • Quenching (Optional): To quench any unreacted DBCO-NHS ester, add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column according to the manufacturer's instructions.

  • Quantification (Optional): The degree of DBCO labeling can be determined by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO group).

Protocol 2: SPAAC Reaction between DBCO-Activated Protein and Azide-Modified Molecule

This protocol describes the conjugation of the DBCO-labeled protein with an azide-functionalized molecule.

Materials:

  • DBCO-activated protein (from Protocol 1)

  • Azide-modified molecule (e.g., azide-oligonucleotide, azide-small molecule)

  • Reaction buffer (e.g., PBS, pH 7.4, azide-free)

Procedure:

  • Reaction Setup: Mix the DBCO-activated protein with a 1.5 to 10-fold molar excess of the azide-modified molecule in the reaction buffer.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Longer incubation times can improve efficiency.

  • Validation: The formation of the conjugate can be validated by techniques such as SDS-PAGE, which should show a shift in the molecular weight of the protein, or by liquid chromatography.

  • Purification (Optional): If necessary, the final conjugate can be purified from excess azide-modified molecule using an appropriate chromatography method (e.g., size-exclusion chromatography).

Visualizing the Process

To better understand the chemical transformation and the experimental steps involved, the following diagrams have been generated.

SPAAC_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction cluster_reactants Reactants cluster_product Product DBCO DBCO-Functionalized Molecule Triazole Stable Triazole Conjugate DBCO->Triazole + Azide Azide-Functionalized Molecule Azide->Triazole

Caption: Chemical scheme of the SPAAC reaction.

Experimental_Workflow A Step 1: Prepare Biomolecule A (e.g., Protein) C Step 3: Functionalize Biomolecule A with DBCO Linker A->C B Step 2: Prepare Biomolecule B (e.g., Oligonucleotide) D Step 4: Functionalize Biomolecule B with Azide Group B->D E Step 5: Purify DBCO-Biomolecule A C->E F Step 6: Purify Azide-Biomolecule B D->F G Step 7: Mix DBCO-Biomolecule A and Azide-Biomolecule B E->G F->G H Step 8: Incubate (e.g., 2-12h at RT) G->H I Step 9: Analyze Conjugate (e.g., SDS-PAGE) H->I J Step 10: Purify Final Conjugate (Optional) I->J

Caption: General experimental workflow for SPAAC.

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition with DBCO linkers represents a powerful and versatile strategy for the creation of complex biomolecular conjugates. Its bioorthogonality, efficiency, and mild reaction conditions have cemented its role in a wide array of applications, from basic research to the development of novel therapeutics and diagnostics. By following the detailed protocols and considering the quantitative data presented in this application note, researchers can effectively implement this technology to advance their scientific goals.

References

Application Notes and Protocols for the Purification of Antibody-Drug Conjugates with DBCO-Val-Cit-OH Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. They combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, connected by a chemical linker. The DBCO-Val-Cit-OH linker is a key component in modern ADC design, featuring a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl alcohol (PABC) spacer.[1] This sophisticated design allows for precise drug conjugation and controlled intracellular release of the payload.

Following the conjugation reaction, a critical step is the purification of the ADC to remove unconjugated antibody, excess drug-linker, and to isolate ADC species with the desired drug-to-antibody ratio (DAR).[2] This purification process is essential for ensuring the safety, efficacy, and homogeneity of the final ADC product.[2] These application notes provide detailed protocols for the purification of ADCs synthesized using the this compound linker, focusing on commonly used chromatographic techniques.

Mechanism of Payload Release

The Val-Cit linker is designed for specific cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[3][4] Upon internalization of the ADC into the target cancer cell, the Val-Cit dipeptide is cleaved, initiating the release of the cytotoxic payload.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC ADC in Circulation (Stable) Endosome Endosome ADC->Endosome Internalization Lysosome Lysosome Payload Released Cytotoxic Payload Lysosome->Payload Cathepsin B Cleavage of Val-Cit Linker Endosome->Lysosome Fusion Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: Intracellular payload release mechanism of a Val-Cit linker-containing ADC.

Experimental Workflow for ADC Production and Purification

The overall process for generating a purified ADC using a this compound linker involves several key stages, from antibody modification to the final purified product.

cluster_synthesis ADC Synthesis cluster_purification Purification cluster_analysis Characterization Ab_prep 1. Antibody Azide Modification Conjugation 3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Ab_prep->Conjugation Linker_prep 2. DBCO-Val-Cit-Payload Preparation Linker_prep->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification_step 4. Chromatographic Purification (e.g., HIC, SEC) Crude_ADC->Purification_step Purified_ADC Purified ADC Purification_step->Purified_ADC Analysis 5. Analytical Characterization (DAR, Purity, Aggregates) Purified_ADC->Analysis

Caption: General experimental workflow for ADC synthesis, purification, and characterization.

Data Presentation: ADC Purification and Characterization

Effective purification should yield an ADC with a desirable and consistent drug-to-antibody ratio (DAR), low levels of aggregation, and minimal free drug-linker. The following tables provide a representative summary of purification outcomes.

Table 1: Comparison of ADC Characteristics Before and After Purification

ParameterCrude ADC MixturePurified ADC (HIC)Purified ADC (SEC)
Average DAR 3.84.03.9
Purity (%) ~70%>98%>95%
Aggregate Content (%) 5-10%<1%<2%
Free Drug-Linker (%) >15%<0.1%<0.5%
Recovery Yield (%) N/A~70%~85%

Table 2: Influence of Purification Method on DAR Distribution

DAR SpeciesCrude ADC (%)Purified ADC (HIC) (%)Purified ADC (SEC) (%)
DAR 010<15
DAR 2251525
DAR 4407045
DAR 6201420
DAR 85<15

Experimental Protocols

Protocol 1: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a powerful technique for purifying ADCs by separating species based on differences in their hydrophobicity. The conjugation of a hydrophobic drug-linker to an antibody increases its hydrophobicity, allowing for the separation of ADCs with different DARs from the unconjugated antibody.

Materials:

  • Crude ADC solution

  • HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • HIC Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • HIC Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • High-Performance Liquid Chromatography (HPLC) system

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Filter the crude ADC solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Adjust the salt concentration of the ADC sample to match the initial mobile phase conditions (e.g., by adding Mobile Phase A) to ensure binding to the column.

  • Column Equilibration:

    • Equilibrate the HIC column with 5-10 column volumes (CVs) of the initial mobile phase composition (e.g., 100% Mobile Phase A or a mixture of A and B) until a stable baseline is achieved.

  • Sample Loading:

    • Load the prepared ADC sample onto the equilibrated column.

  • Elution:

    • Wash the column with the initial mobile phase for 2-5 CVs to remove any unbound material.

    • Elute the bound ADC species by applying a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 CVs. Unconjugated antibody will elute first, followed by ADCs with increasing DARs.

    • Alternatively, a step gradient can be used to selectively elute the desired DAR species.

  • Fraction Collection:

    • Collect fractions throughout the elution gradient.

  • Column Cleaning and Storage:

    • Wash the column with Mobile Phase B to remove all remaining bound species.

    • Clean the column according to the manufacturer's instructions (e.g., with 0.5 N NaOH).

    • Store the column in an appropriate storage solution (e.g., 20% Ethanol).

  • Analysis of Fractions:

    • Analyze the collected fractions using analytical HIC, SEC, and/or mass spectrometry to determine the DAR and purity of each fraction.

Protocol 2: Purification of ADCs by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. This technique is effective for removing unconjugated small molecule drug-linkers and for separating monomeric ADC from aggregates.

Materials:

  • Crude ADC solution

  • SEC Column (e.g., Sephacryl S-200 HR, Superdex 200)

  • SEC Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC or FPLC system

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Centrifuge the crude ADC solution at 10,000 x g for 15 minutes to pellet any large aggregates or precipitates.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Column Equilibration:

    • Equilibrate the SEC column with at least 2 CVs of the SEC mobile phase until a stable baseline is achieved.

  • Sample Loading:

    • Load the prepared ADC sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution:

    • Elute the sample with the SEC mobile phase at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC, and finally the smaller, unconjugated drug-linker molecules.

  • Fraction Collection:

    • Collect fractions corresponding to the monomeric ADC peak.

  • Column Cleaning and Storage:

    • Wash the column with several CVs of mobile phase.

    • Store the column according to the manufacturer's recommendations.

  • Analysis of Fractions:

    • Analyze the collected fractions using analytical SEC to confirm the removal of aggregates and by UV-Vis spectroscopy or mass spectrometry to determine the ADC concentration and average DAR.

Logical Relationship of Purification Choices

The selection of a purification strategy depends on the primary impurities to be removed. A multi-step approach may be necessary for achieving high purity.

cluster_paths cluster_methods Start Crude ADC Mixture Impurity_Check Primary Impurity? Start->Impurity_Check Free_Drug Unconjugated Drug-Linker Impurity_Check->Free_Drug Yes Aggregates Aggregates Impurity_Check->Aggregates No, Aggregates DAR_Heterogeneity DAR Heterogeneity Impurity_Check->DAR_Heterogeneity No, DAR Heterogeneity SEC Size Exclusion Chromatography (SEC) Free_Drug->SEC TFF Tangential Flow Filtration (TFF) Free_Drug->TFF Aggregates->SEC HIC Hydrophobic Interaction Chromatography (HIC) DAR_Heterogeneity->HIC Purified_ADC Purified ADC SEC->Purified_ADC HIC->Purified_ADC TFF->Purified_ADC

Caption: Decision tree for selecting an appropriate ADC purification method.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low ADC Recovery - ADC precipitation in high salt buffer (HIC).- Non-specific adsorption to the column.- Optimize salt concentration for sample loading.- Screen different HIC resins.- For SEC, ensure mobile phase has sufficient ionic strength.
Poor Resolution of DAR Species (HIC) - Inappropriate gradient slope.- Wrong choice of HIC resin.- Optimize the elution gradient (make it shallower).- Test resins with different hydrophobicity (e.g., Butyl vs. Phenyl).
Presence of Aggregates in Final Product - Incomplete removal by SEC.- Aggregation induced by the purification process.- Optimize SEC column and running conditions.- Consider a two-step purification process (e.g., HIC followed by SEC).- Analyze buffer components for potential to induce aggregation.
Residual Free Drug-Linker - Inefficient removal by SEC or TFF.- Increase the number of diafiltration volumes in TFF.- Ensure adequate resolution between monomeric ADC and small molecules in SEC.

References

Troubleshooting & Optimization

Technical Support Center: DBCO-Val-Cit-OH Linker Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the DBCO-Val-Cit-OH linker. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this critical component for Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the function of each component in the this compound linker?

A: The this compound linker is a multi-functional molecule with three key components:

  • Dibenzocyclooctyne (DBCO): This is the bioorthogonal "handle" used for conjugation. It reacts specifically and efficiently with azide groups through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This allows for stable attachment to azide-modified biomolecules under mild, physiological conditions.[2]

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is the enzymatically cleavable trigger.[2][3] It is designed to be a substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells. This ensures that the linker remains stable in circulation but is cleaved inside the target cell, releasing the payload.

  • Hydroxyl Group (-OH): This terminal functional group serves as the primary attachment point for a cytotoxic payload, typically through activation (e.g., as a p-nitrophenyl carbonate) to react with an amine or hydroxyl group on the drug molecule.

Q2: What are the best practices for handling and storing this compound and its intermediates?

A: Proper handling and storage are critical to maintain the linker's integrity.

  • Storage: The compound should be stored at –20°C in a sealed container, protected from light and moisture. For stock solutions in solvents, storage at -80°C is recommended for up to 6 months.

  • Handling: Always handle the material in a well-ventilated area with appropriate personal protective equipment (PPE). Use anhydrous solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for reconstitution and reactions to prevent hydrolysis. It is recommended to prepare solutions immediately before use, as activated forms (like NHS esters) are highly moisture-sensitive.

Q3: Why is the Val-Cit dipeptide sequence preferred for ADC linkers?

A: The Val-Cit dipeptide is widely used due to its excellent balance of stability and specific cleavability. It is generally stable in systemic circulation but is efficiently cleaved by Cathepsin B, which is abundant in the lysosomes of many cancer cells. This enzymatic targeting allows for the specific release of the cytotoxic payload within the target cell, which can enhance the therapeutic window and reduce off-target toxicity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of the this compound linker.

Problem 1: Low yield during the Val-Cit dipeptide coupling step.

  • Potential Cause A: Epimerization (Racemization). The chiral center of the citrulline residue is prone to epimerization during the coupling reaction, especially under basic conditions or with certain coupling reagents. This can lead to the formation of diastereomeric mixtures that are difficult to separate and result in low yields of the desired product, sometimes as low as 20-25%.

    • Solution:

      • Modify the Synthetic Route: Instead of coupling an activated Valine to Citrulline-PABOH, reverse the order. First, deprotect Fmoc-Citrulline-PABOH and then react the resulting amine with an activated Fmoc-Valine, such as Fmoc-Val-OSu. This approach avoids the formation of an oxazolone intermediate that leads to racemization and can increase yields to 85-95% as a single diastereomer.

      • Choice of Base: If a base is required, use a non-nucleophilic base like Diisopropylethylamine (DIPEA) sparingly. In some cases, significant Fmoc deprotection can occur in the presence of excess base, lowering the overall yield.

      • Analytical Verification: Use chiral HPLC or NMR with a chiral shift reagent to check for the presence of diastereomers in your product.

  • Potential Cause B: Side Reactions. General peptide synthesis side reactions can occur. Diketopiperazine formation is common at the dipeptide stage, especially if Proline is involved (though not in this specific linker) or when using Fmoc-based chemistry.

    • Solution: Monitor the reaction closely using TLC or LC-MS to identify the formation of byproducts. Adjusting coupling reagents (e.g., switching from EEDQ to HATU) may help, although the primary issue in Val-Cit synthesis is often epimerization.

Problem 2: Inefficient coupling of the DBCO moiety to the Val-Cit dipeptide.

  • Potential Cause A: Hydrolysis of Activated DBCO. If you are using an activated form of DBCO, such as DBCO-NHS ester, it is highly susceptible to hydrolysis in the presence of moisture. This deactivates the reagent, preventing it from reacting with the amine of the Val-Cit dipeptide.

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous grade solvents (e.g., DMF or DMSO).

      • Prepare Reagents Fresh: Dissolve the DBCO-NHS ester in anhydrous solvent immediately before adding it to the reaction mixture. Do not store it in solution for extended periods.

      • Control pH: The conjugation of NHS esters to primary amines is most efficient at a near-neutral to slightly basic pH (pH 7-9). Avoid highly acidic or basic conditions which can accelerate hydrolysis.

  • Potential Cause B: Competing Reactions. The buffer system used can interfere with the reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your dipeptide for the DBCO-NHS ester.

    • Solution: Use non-amine-containing buffers such as PBS, HEPES, or borate buffer if the reaction must be performed in an aqueous environment. For purely organic synthesis, this is less of a concern.

Problem 3: Difficulty in purifying the final this compound product.

  • Potential Cause: Hydrophobicity and Aggregation. The DBCO group is relatively hydrophobic, which can lead to purification challenges, including aggregation or poor solubility in certain solvent systems.

    • Solution:

      • Chromatography Method: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is often required to achieve high purity.

      • Solvent Selection: Use a solvent system that can solubilize both the hydrophobic DBCO portion and the more polar peptide portion of the molecule. A gradient of acetonitrile in water with a modifier like TFA is a common choice for reverse-phase HPLC.

      • Alternative Purification: For removing unreacted small molecules, size-exclusion chromatography (SEC) or the use of a desalting column can be effective.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and performance of Val-Cit linkers.

ParameterCondition / MethodTypical ValueReference
Dipeptide Yield EEDQ Coupling (Prone to Epimerization)20-25%
Dipeptide Yield Improved Method (Fmoc-Val-OSu)85-95%
DBCO-NHS Coupling Molar Excess of Reagent (vs. Protein)10- to 50-fold
Reaction Time DBCO-NHS Coupling (at RT)30 minutes - 2 hours
Plasma Half-life Hydrazone Linker (pH 7)183 hours
Plasma Half-life Hydrazone Linker (pH 5)4.4 hours
Plasma Stability Val-Cit Linker in Human Plasma (% Intact)~90% after 7 days
Plasma Stability Val-Cit Linker in Mouse Plasma (% Intact)~65% after 7 days

Note: Some data points are for related linkers or conjugation to proteins but provide a useful reference for reaction conditions and stability.

Experimental Protocols

The following is a representative protocol for the key steps in this compound synthesis, adapted from improved methodologies. Optimization for specific substrates and scales is necessary.

Part 1: Improved Synthesis of Fmoc-Val-Cit-PABOH Intermediate

This protocol is designed to minimize epimerization of the citrulline residue.

  • Fmoc Deprotection of Citrulline Intermediate:

    • Dissolve the starting material (e.g., Fmoc-Cit-PABOH) in anhydrous DMF.

    • Add 20 equivalents of triethylamine (TEA) to the solution.

    • Stir the reaction at room temperature, monitoring the disappearance of the starting material by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under vacuum to remove the solvent and excess TEA. The resulting crude amine (Cit-PABOH) is often used directly in the next step.

  • Coupling with Activated Valine:

    • Dissolve the crude Cit-PABOH in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • In a separate flask, dissolve 1.1 equivalents of Fmoc-Val-OSu (N-Hydroxysuccinimide ester of Fmoc-Valine).

    • Add the Fmoc-Val-OSu solution to the Cit-PABOH solution.

    • Stir the reaction at room temperature for 16 hours or until completion as monitored by LC-MS.

    • Upon completion, perform an appropriate aqueous workup and purify the product (Fmoc-Val-Cit-PABOH) by column chromatography to yield the product as a single diastereomer.

Part 2: DBCO Moiety Conjugation (Conceptual)

This part outlines the general steps to couple a DBCO acid to the Val-Cit amine after Fmoc deprotection.

  • Fmoc Deprotection:

    • Deprotect the Fmoc-Val-Cit-OH product using a standard base solution (e.g., 20% piperidine in DMF).

    • Monitor for completion and subsequently remove the piperidine and byproducts by precipitation or extraction to isolate the free amine H₂N-Val-Cit-OH.

  • Activation and Coupling of DBCO Acid:

    • Dissolve the DBCO-acid (e.g., DBCO-propanoic acid) in anhydrous DMF.

    • Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir for a short activation period (5-10 minutes).

    • Add the H₂N-Val-Cit-OH solution to the activated DBCO-acid mixture.

    • Stir at room temperature and monitor the reaction by LC-MS.

    • Purify the final this compound product by preparative HPLC.

Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of the this compound linker.

G cluster_title Troubleshooting this compound Synthesis cluster_yield Low or No Final Product cluster_purity Product Impurity / Side Reactions cluster_solutions Corrective Actions Start Identify Primary Issue LowYield Low Yield Start->LowYield Yield Issue Impurity Impure Product Start->Impurity Purity Issue Step1_Fail Problem in Dipeptide Synthesis? LowYield->Step1_Fail Step2_Fail Problem in DBCO Coupling? LowYield->Step2_Fail Sol_Epimer Verify with Chiral HPLC. Use improved protocol (e.g., Fmoc-Val-OSu). Step1_Fail->Sol_Epimer Yes Sol_SideReact Monitor with LC-MS. Adjust coupling reagents and reaction time. Step1_Fail->Sol_SideReact Other Side Reactions Sol_Hydrolysis Use anhydrous solvents. Prepare reagents fresh. Run under inert gas. Step2_Fail->Sol_Hydrolysis Yes Sol_Reagents Verify reagent quality and stoichiometry. Step2_Fail->Sol_Reagents No Epimerization Epimerization of Citrulline? Impurity->Epimerization Hydrolysis DBCO-NHS Hydrolysis? Impurity->Hydrolysis Epimerization->Sol_Epimer Yes Epimerization->Sol_SideReact No Hydrolysis->Sol_Hydrolysis Yes

References

Technical Support Center: Optimizing Drug-to-Antibody Ratios with DBCO-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of drug-to-antibody ratios (DAR) using the DBCO-Val-Cit-OH linker system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful antibody-drug conjugate (ADC) development.

Troubleshooting Guide

This section addresses common issues encountered during the conjugation of drugs to antibodies using the this compound linker and subsequent characterization.

ProblemPossible CausesRecommended Solutions
Low Drug-to-Antibody Ratio (DAR) Inefficient azide modification of the antibody.- Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) before reacting with an NHS-azide reagent.[1] - Increase the molar excess of the azide modification reagent (e.g., NHS-PEG4-Azide) to 10-20 fold.[1] - Optimize reaction time and temperature for the azide modification step.
Incomplete reaction between the DBCO-linker and the azide-modified antibody.- Increase the molar excess of the DBCO-Val-Cit-drug conjugate to 5-20 fold relative to the antibody.[2] - Extend the incubation time for the click chemistry reaction (4-16 hours at 4°C or 1-2 hours at room temperature).[2] - Ensure the organic solvent (e.g., DMSO, DMF) concentration is below 10% to prevent antibody denaturation.[2]
Steric hindrance at the conjugation site.- Consider using a DBCO linker with a longer PEG spacer to improve accessibility.
High Drug-to-Antibody Ratio (DAR) and/or Aggregation Excessive molar excess of the DBCO-linker-drug.- Reduce the molar excess of the DBCO-Val-Cit-drug conjugate during the conjugation reaction.
Hydrophobicity of the drug payload leading to aggregation.- Optimize the DAR to the lowest effective level; a DAR of 2-4 is often a good starting point. - Employ a hydrophilic linker, such as one containing a polyethylene glycol (PEG) spacer. - Optimize the formulation buffer by adjusting pH and including excipients like polysorbates.
Inconsistent DAR values between batches.Variability in starting materials or reaction conditions.
Premature Drug Release Linker instability in the assay or in vivo model.- For in vivo studies in mice, be aware of potential cleavage of the Val-Cit linker by carboxylesterase 1C (CES1C). Consider using a modified linker like Glu-Val-Cit for improved stability in mouse plasma. - Evaluate linker stability in the relevant biological matrix (e.g., plasma) before large-scale studies.
Difficulty in Characterizing the ADC Inappropriate analytical method.- Use a combination of methods for a comprehensive analysis. UV-Vis spectroscopy provides an average DAR, while HIC or RP-HPLC can resolve species with different DARs. Mass spectrometry provides the most detailed information on DAR distribution and conjugation sites.
Overlapping absorbance spectra of the drug and antibody.- If using UV-Vis spectroscopy, ensure accurate determination of the extinction coefficients for both the antibody and the drug at the relevant wavelengths. If overlap is significant, use an alternative method like HIC or mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and how does it work?

The this compound is a heterobifunctional, cleavable ADC linker. It consists of three key components:

  • Dibenzocyclooctyne (DBCO): This group reacts with azide-modified antibodies via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly specific and efficient conjugation process under mild conditions.

  • Valine-Citrulline (Val-Cit): This dipeptide is a substrate for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This enzymatic cleavage allows for the targeted release of the cytotoxic payload inside the cancer cell.

  • Hydroxyl group (-OH) on a PABC spacer: The full linker is often DBCO-Val-Cit-PABC-OH. The PABC (p-aminobenzyl alcohol) is a self-immolative spacer. After Cathepsin B cleaves the Val-Cit moiety, the PABC spacer spontaneously releases the attached drug. The hydroxyl group is the attachment point for the drug payload, typically after activation (e.g., as a p-nitrophenyl carbonate).

Q2: What is the optimal drug-to-antibody ratio (DAR)?

The optimal DAR is a balance between therapeutic efficacy and safety. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation. For many ADCs, a DAR of 2 to 4 is considered optimal, though the ideal DAR should be determined empirically for each specific ADC.

Q3: How can I determine the drug-to-antibody ratio (DAR)?

Several analytical techniques can be used to determine the DAR, each with its own advantages and limitations.

MethodPrincipleAdvantagesLimitations
UV-Vis Spectroscopy Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug) to calculate the concentrations of each component based on their extinction coefficients.Simple, rapid, and requires minimal sample preparation.Provides only the average DAR. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. Unconjugated antibody elutes first, followed by species with increasing DARs.Provides information on the distribution of different DAR species and can be performed under non-denaturing conditions.Requires method development and may not be suitable for all ADCs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the light and heavy chains of the antibody after reduction, allowing for the determination of drug loading on each chain.Provides detailed information on DAR distribution at the subunit level.Requires denaturation and reduction of the ADC.
Mass Spectrometry (MS) Measures the exact molecular weight of the intact ADC or its subunits to determine the number of conjugated drugs.Provides the most accurate and detailed information on DAR, distribution, and conjugation sites.Requires specialized instrumentation and expertise.

Q4: How can I control the drug-to-antibody ratio (DAR)?

The DAR can be controlled by carefully optimizing the reaction conditions during conjugation:

  • Molar Ratio of Reactants: The stoichiometry of the DBCO-linker-drug to the azide-modified antibody is a primary determinant of the final DAR.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to higher DARs, but also risk antibody degradation.

  • Antibody Concentration: Maintaining an appropriate antibody concentration (e.g., 1-5 mg/mL) is important for efficient conjugation.

  • Site-Specific Conjugation: Introducing a defined number of azide groups at specific sites on the antibody can lead to a more homogenous ADC with a controlled DAR.

Experimental Protocols

Protocol 1: Antibody Azide Modification

This protocol describes the introduction of azide groups onto an antibody via lysine modification.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a centrifugal filter unit.

  • Antibody Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • NHS-Azide Preparation: Prepare a 10 mM stock solution of an NHS-azide reagent (e.g., NHS-PEG4-Azide) in anhydrous DMSO immediately before use.

  • Reaction: Add a 10-20 fold molar excess of the NHS-azide solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted NHS-azide reagent by buffer exchange into PBS (pH 7.4) using a centrifugal filter unit. Repeat the buffer exchange at least three times.

Protocol 2: Conjugation of DBCO-Val-Cit-Drug to Azide-Modified Antibody

This protocol outlines the copper-free click chemistry reaction to form the ADC.

  • DBCO-Linker-Drug Preparation: Prepare a 10 mM stock solution of the DBCO-Val-Cit-drug conjugate in anhydrous DMSO.

  • Reaction: Add a 5-20 fold molar excess of the DBCO-linker-drug solution to the azide-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 4-16 hours at 4°C or 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted DBCO-linker-drug using a desalting column or centrifugal filter unit with PBS (pH 7.4).

  • Characterization: Characterize the resulting ADC to determine the DAR, purity, and extent of aggregation using appropriate analytical methods (e.g., HIC, SEC-HPLC, Mass Spectrometry).

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Drug Preparation cluster_conjugation ADC Conjugation & Purification ab_start Monoclonal Antibody buffer_exchange Buffer Exchange (to PBS, pH 7.4) ab_start->buffer_exchange azide_mod Azide Modification (NHS-PEG4-Azide) buffer_exchange->azide_mod purify_ab Purification (remove excess azide) azide_mod->purify_ab conjugation SPAAC Click Chemistry purify_ab->conjugation linker_start This compound drug_attach Drug Payload Attachment linker_start->drug_attach linker_drug DBCO-Val-Cit-Drug drug_attach->linker_drug linker_drug->conjugation purify_adc Purification (remove excess linker-drug) conjugation->purify_adc characterization Characterization (DAR, Aggregation) purify_adc->characterization

Caption: Experimental workflow for ADC synthesis using a DBCO-Val-Cit linker.

drug_release_pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell adc_circulating ADC in Circulation (Stable) binding 1. ADC binds to surface antigen adc_circulating->binding internalization 2. Internalization via endocytosis binding->internalization lysosome 3. Trafficking to Lysosome internalization->lysosome cleavage 4. Cathepsin B cleaves Val-Cit linker lysosome->cleavage release 5. PABC self-immolation & Drug Release cleavage->release apoptosis 6. Cytotoxic drug induces apoptosis release->apoptosis

Caption: Mechanism of intracellular drug release from a DBCO-Val-Cit-PABC ADC.

References

Technical Support Center: Val-Cit Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature cleavage of Val-Cit linkers in antibody-drug conjugates (ADCs).

Troubleshooting Guide

Unexpected in vivo toxicity, reduced efficacy, and inconsistent results in preclinical models can often be attributed to the premature cleavage of the Val-Cit linker. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High toxicity and/or low efficacy in mouse models Premature cleavage of the Val-Cit linker by mouse plasma carboxylesterase Ces1c, leading to systemic release of the cytotoxic payload.[1][2][3]Modify the Linker: Synthesize and test an ADC with a glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which has demonstrated increased resistance to Ces1c.[1][2] Optimize Conjugation Site: Use site-specific conjugation to attach the linker to a less solvent-exposed site on the antibody. Assess Spacer Length: Evaluate if a shorter spacer can be used without compromising efficacy, as longer spacers may increase exposure of the linker to plasma enzymes.
Inconsistent results in in vitro plasma stability assays Reagent degradation (e.g., enzyme inactivity, repeated freeze-thaw cycles of reagents). Suboptimal assay conditions (e.g., incorrect pH, temperature). Issues with reagent preparation or handling.Ensure Reagent Quality: Store enzymes and reagents at the recommended temperatures (-20°C or -80°C) and avoid multiple freeze-thaw cycles. Optimize Assay Conditions: Verify the assay buffer pH is optimal for the enzyme being tested (e.g., acidic pH for Cathepsin B). Follow Protocol Carefully: Double-check all reagent concentrations and the order of addition.
Evidence of off-target toxicity (e.g., neutropenia) in human cell-based assays or in vivo models Cleavage of the Val-Cit linker by human neutrophil elastase, an enzyme secreted by neutrophils, leading to premature payload release.Consider Alternative Linkers: Investigate linkers with modified peptide sequences, such as Glu-Gly-Cit, which have shown resistance to neutrophil elastase. Tandem-Cleavage Linkers: Explore linkers that require two sequential enzymatic steps for payload release, which can improve stability in circulation.

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism for a Val-Cit linker?

A1: The Val-Cit linker is designed to be cleaved by the lysosomal protease Cathepsin B, which is highly active within the acidic environment of tumor cell lysosomes. Upon internalization of the ADC into a cancer cell, the ADC is trafficked to the lysosome where Cathepsin B recognizes and cleaves the dipeptide, leading to the release of the cytotoxic payload.

Q2: What are the primary causes of premature or off-target cleavage of Val-Cit linkers?

A2: Premature cleavage is primarily caused by enzymes outside of the target tumor cell lysosome. In preclinical mouse models, the main culprit is the plasma carboxylesterase Ces1c. In humans, neutrophil elastase, a serine protease secreted by neutrophils, can also cleave the Val-Cit linker, potentially leading to off-target toxicities like neutropenia.

Q3: How can I improve the stability of my Val-Cit linked ADC in mouse studies?

A3: A well-established strategy is to modify the linker by adding a glutamic acid residue at the P3 position, creating a Glu-Val-Cit linker. This modification significantly enhances the linker's resistance to cleavage by mouse Ces1c without compromising its susceptibility to Cathepsin B within the tumor cell.

Q4: Can the conjugation site on the antibody influence linker stability?

A4: Yes, the site of conjugation can significantly impact the stability of the linker. Linkers attached to more solvent-exposed sites on the antibody may be more susceptible to enzymatic cleavage in the plasma. Site-specific conjugation methods can be employed to attach the linker to more protected sites, thereby enhancing stability.

Q5: Are there alternatives to the Val-Cit linker that are inherently more stable?

A5: Yes, several alternative linker technologies have been developed. These include tripeptide linkers like glutamic acid-glycine-citrulline (Glu-Gly-Cit) that show resistance to neutrophil elastase, and tandem-cleavage linkers that require two enzymatic steps for payload release, offering enhanced stability. Non-cleavable linkers are another option, though the mechanism of payload release is different.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of an ADC with a Val-Cit linker in plasma.

Objective: To determine the rate of payload deconjugation from an ADC in plasma from different species (e.g., mouse, human).

Materials:

  • ADC of interest

  • Control ADC (e.g., with a stable linker like Glu-Val-Cit or a non-cleavable linker)

  • Plasma (e.g., mouse, human)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A or G)

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Dilute the test ADC and control ADC to a final concentration of 1 mg/mL in the desired plasma (e.g., mouse plasma).

    • Prepare a control sample by diluting the ADCs to the same concentration in PBS.

  • Incubation:

    • Incubate all samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

    • Immediately freeze the collected aliquots at -80°C to halt any further reaction.

  • ADC Capture and Analysis:

    • Thaw the collected samples on ice.

    • Isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.

  • Drug-to-Antibody Ratio (DAR) Analysis (LC-MS):

    • Elute the captured ADC from the beads.

    • Analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point.

    • A decrease in the average DAR over time indicates payload loss and linker instability.

  • Free Payload Analysis (LC-MS):

    • Analyze the plasma supernatant (after ADC capture) by LC-MS to quantify the amount of released (free) payload at each time point.

    • An increase in free payload over time corresponds to linker cleavage.

Quantitative Data Summary

The following table summarizes data on the stability of different linker types in mouse plasma.

Linker TypeIncubation Time in Mouse Plasma% Payload LossReference
Val-Cit (VCit)14 days> 95%
Sulfo-Val-Cit (SVCit)14 days~70%
Glu-Val-Cit (EVCit)14 daysAlmost no cleavage
Val-Cit (VCit) ADC 4a14 days~74%
Glu-Val-Cit (EVCit) ADC 4b14 daysAlmost no cleavage
Glu-Gly-Cit (EGCit) ADC 4c14 daysAlmost no cleavage

Visualizations

Mechanism of Premature Val-Cit Linker Cleavage cluster_circulation Systemic Circulation ADC ADC with Val-Cit Linker Premature_Cleavage Premature Linker Cleavage ADC->Premature_Cleavage Cleavage by Ces1c Mouse Carboxylesterase (Ces1c) Ces1c->Premature_Cleavage Neutrophil_Elastase Human Neutrophil Elastase Neutrophil_Elastase->Premature_Cleavage Free_Payload Systemic Release of Free Payload Premature_Cleavage->Free_Payload Off_Target_Toxicity Off-Target Toxicity Free_Payload->Off_Target_Toxicity Troubleshooting Workflow for Premature Cleavage Start High In Vivo Toxicity / Low Efficacy Observed Check_Stability Assess ADC stability in plasma in vitro Start->Check_Stability Modify_Linker Modify Linker (e.g., Glu-Val-Cit) Check_Stability->Modify_Linker Instability Confirmed Other_Issues Investigate other potential issues (e.g., target expression) Check_Stability->Other_Issues Stable Optimize_Conjugation Optimize Conjugation Site Modify_Linker->Optimize_Conjugation Re-evaluate Re-evaluate in vivo Optimize_Conjugation->Re-evaluate Linker Modification and Stability Relationship Val_Cit Standard Val-Cit Linker Mouse_Plasma_Stability Mouse Plasma Stability Val_Cit->Mouse_Plasma_Stability Low Cathepsin_B_Cleavage Cathepsin B Cleavage (Intended) Val_Cit->Cathepsin_B_Cleavage Efficient Glu_Val_Cit Glu-Val-Cit Linker Glu_Val_Cit->Mouse_Plasma_Stability High Glu_Val_Cit->Cathepsin_B_Cleavage Efficient

References

Technical Support Center: DBCO-Val-Cit-OH Linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the DBCO-Val-Cit-OH linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this linker in plasma and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

The this compound linker is a sophisticated chemical tool used in the development of Antibody-Drug Conjugates (ADCs). It is composed of three key parts:

  • Dibenzocyclooctyne (DBCO): This group facilitates a copper-free "click chemistry" reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) for highly specific and efficient conjugation to an azide-modified antibody.[1][2]

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is designed to be specifically cleaved by Cathepsin B, a protease that is highly active within the lysosomes of tumor cells.[3][]

  • -OH (Hydroxyl Group): This functional group, often part of a self-immolative spacer like PABC (p-aminobenzyl carbamate), allows for the attachment of a cytotoxic payload. The entire construct is often represented as DBCO-Val-Cit-PABC-OH.

Q2: What is the primary mechanism of payload release for a Val-Cit linker?

The primary mechanism for payload release is the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B. This process is designed to occur after the ADC has been internalized by a target cancer cell and trafficked to the lysosome, where Cathepsin B is abundant. This targeted release minimizes systemic exposure to the cytotoxic drug, thereby reducing off-target toxicity.

Q3: How stable is the this compound linker in plasma?

The stability of the this compound linker in plasma is species-dependent. Generally, it exhibits good stability in human and non-human primate plasma. However, it is known to be unstable in mouse plasma due to premature cleavage by a carboxylesterase enzyme known as Ces1C. This can lead to premature release of the payload in mouse models, which is a critical consideration for preclinical studies. The DBCO moiety itself is generally stable but can lose reactivity over time if not stored correctly.

Q4: Are there more stable alternatives to the Val-Cit linker for use in mouse models?

Yes, due to the instability of the Val-Cit linker in mouse plasma, researchers have developed alternatives. One such example is the glutamic acid-valine-citrulline (EVCit) linker, which has demonstrated significantly enhanced stability in mouse plasma while retaining its susceptibility to Cathepsin B cleavage. Other approaches include using different dipeptide sequences or non-peptide-based cleavable linkers.

Plasma Stability Data

The following table summarizes quantitative data on the stability of Val-Cit containing linkers in various plasma sources. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Linker TypePlasma SourceStability MetricResultReference
Val-Cit (VCit)HumanDegradationNo significant degradation after 28 days.
Val-Cit (VCit)Mouse (BALB/c)Payload Loss>95% payload loss after 14 days.
Val-CitMouseHydrolysisHydrolyzed within 1 hour.
Glutamic acid-Val-Cit (EVCit)Mouse (BALB/c)Linker CleavageAlmost no cleavage after 14 days.
Glutamic acid-Val-Cit (EVCit)MouseHalf-lifeApproximately 12 days.
Serine-Val-Cit (SVCit)Mouse (BALB/c)Payload Loss~70% payload loss after 14 days.
Sulfatase-cleavableMouseStabilityStable for over 7 days.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of an ADC with a this compound linker in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the rate of linker cleavage and payload release of an ADC in plasma over time by measuring the average Drug-to-Antibody Ratio (DAR).

Materials:

  • Test ADC

  • Human, monkey, or mouse plasma (sodium heparin or EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Protein A or G magnetic beads for immunoprecipitation

  • LC-MS system

Procedure:

  • Incubation: Thaw the plasma at 37°C. Spike the ADC into the plasma at a final concentration of approximately 1 mg/mL.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.

  • Sample Quenching: Immediately stop the reaction by freezing the samples at -80°C until analysis.

  • ADC Isolation: Isolate the ADC from the plasma using immunoaffinity capture, such as with Protein A or G magnetic beads.

  • Sample Preparation for LC-MS:

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elute the ADC from the beads.

    • The sample may require reduction or fragmentation depending on the LC-MS method being used.

  • LC-MS Analysis: Analyze the intact or fragmented ADC by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates linker cleavage and payload loss.

Visualizations

DBCO-Val-Cit Linker Cleavage Pathway

Mechanism of Intracellular Payload Release ADC ADC Internalization (Receptor-Mediated Endocytosis) Lysosome Trafficking to Lysosome ADC->Lysosome 1 Cleavage Cathepsin B Mediated Cleavage of Val-Cit Lysosome->Cleavage 2 Release Payload Release (e.g., via PABC self-immolation) Cleavage->Release 3 Target Cytotoxic Effect on Tumor Cell Release->Target 4

Caption: Intracellular processing of a Val-Cit linked ADC.

Experimental Workflow for Plasma Stability Assay

ADC Plasma Stability Assay Workflow cluster_0 Sample Preparation & Incubation cluster_1 ADC Isolation & Analysis Start Spike ADC into Plasma Incubate Incubate at 37°C Start->Incubate Aliquots Collect Aliquots at Multiple Time Points Incubate->Aliquots Isolate Isolate ADC via Immunoaffinity Capture Aliquots->Isolate Analyze Analyze by LC-MS Isolate->Analyze DAR Determine Average DAR Analyze->DAR

Caption: Workflow for assessing ADC plasma stability.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conjugation of DBCO to azide-modified antibody DBCO reagent has degraded due to improper storage (moisture or prolonged storage).Use a fresh stock of the DBCO-linker. Store DBCO reagents at -20°C and protect from moisture.
Buffer contains azides, which react with the DBCO group.Ensure all buffers used for conjugation are azide-free.
Suboptimal reaction conditions (pH, temperature, concentration).Optimize reaction conditions. Conjugation is typically favored at a near-neutral pH (6-9). Increasing reactant concentrations or temperature (e.g., to 37°C) can improve efficiency.
ADC aggregation during or after conjugation The DBCO linker and payload are hydrophobic, leading to aggregation, especially at high DARs.Screen different buffer formulations (pH, excipients) to find conditions that minimize aggregation. Reduce the molar excess of the DBCO-linker during conjugation to achieve a lower average DAR.
Inconsistent Drug-to-Antibody Ratio (DAR) Variability in reaction parameters (temperature, pH, incubation time).Precisely control all reaction parameters to ensure consistency between batches.
Quality and purity of reactants.Ensure high purity of both the antibody and the DBCO-linker-payload.
Premature payload release in an in vivo mouse study The Val-Cit linker is being cleaved by mouse carboxylesterase Ces1C.Consider using a more stable linker for mouse studies, such as the EVCit linker. Alternatively, use a different preclinical model, such as rats or non-human primates, where Val-Cit is more stable.
The DBCO group itself is degrading.While less common for payload release, ensure the stability of the entire ADC construct under physiological conditions. The triazole linkage formed from the click reaction is very stable.

References

Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding low yield in Antibody-Drug Conjugate (ADC) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in ADC synthesis?

Low yield in ADC synthesis can arise from a variety of factors throughout the conjugation and purification process. The most common culprits include:

  • Suboptimal Reaction Conditions: Reaction parameters such as time, temperature, pH, and the molar ratio of linker-payload to antibody can significantly impact conjugation efficiency. For instance, insufficient reaction time or temperatures that are too low may lead to incomplete conjugation.[1]

  • Poor Quality of Starting Materials: The purity and stability of the antibody and the linker-payload are critical. Impurities or degradation of these components can hinder the conjugation reaction.

  • Inefficient Purification: The purification process itself can be a major source of product loss. The goal is to separate the desired ADC from unconjugated antibody, free linker-payload, and aggregates, but aggressive purification methods can lead to a trade-off between purity and yield.

  • Linker-Payload Instability: The chemical bond between the linker and the payload may not be stable under the conditions used for conjugation or purification, leading to premature cleavage of the payload.[2]

  • Poor Solubility of the Linker-Payload: Highly hydrophobic payloads may have limited solubility in the aqueous buffers typically used for conjugation, leading to precipitation and incomplete reaction.

  • ADC Aggregation: The conjugation of hydrophobic payloads can increase the propensity of the ADC to aggregate and precipitate out of solution, which significantly reduces the yield of soluble, functional ADC.[3] Unfavorable buffer conditions, such as incorrect salt concentrations or a pH close to the antibody's isoelectric point, can also promote aggregation.[4]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect ADC yield?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. While a higher DAR might seem desirable for increased potency, it can negatively impact yield in several ways:

  • Increased Aggregation: Higher DAR values often correlate with increased hydrophobicity of the ADC, leading to a greater tendency for aggregation and subsequent loss of product.[5]

  • Reduced Solubility: ADCs with high DARs may have decreased solubility, making them more difficult to handle and purify, which can result in lower recovery.

  • Altered Pharmacokinetics: High DAR ADCs can be cleared more rapidly from circulation, which, while not a direct synthesis yield issue, impacts the overall therapeutic efficacy.

The ideal DAR is typically a balance between potency and manufacturability, often falling in the range of 2 to 4.

Q3: My conjugation efficiency is low. What steps can I take to improve it?

Low conjugation efficiency is a common hurdle. Here are several troubleshooting steps:

  • Optimize Reaction Conditions: Systematically vary key parameters such as the molar excess of the linker-payload, reaction time, temperature, and pH to find the optimal conditions for your specific antibody and linker-payload system.

  • Evaluate Linker-Payload Stability: Ensure that your linker-payload is stable under the chosen reaction conditions. This can be checked by incubating the linker-payload in the reaction buffer (without the antibody) and analyzing for degradation over time.

  • Assess Reagent Quality: Verify the purity and concentration of your antibody and linker-payload solutions. Use fresh, high-quality reagents whenever possible.

  • Consider a Different Conjugation Strategy: The choice of conjugation chemistry (e.g., cysteine-based vs. lysine-based) can significantly impact efficiency. If one method consistently gives low yields, exploring an alternative strategy may be beneficial. Site-specific conjugation methods can also lead to more homogenous ADCs with better-defined DARs.

Q4: I'm observing a high level of aggregation in my ADC product. How can I mitigate this?

Aggregation is a major contributor to low yield. To address this:

  • Optimize Buffer Conditions: Ensure the pH and salt concentration of your buffers are optimized to maintain ADC solubility.

  • Incorporate Hydrophilic Linkers: Using linkers that incorporate hydrophilic spacers, such as polyethylene glycol (PEG), can help to counteract the hydrophobicity of the payload and reduce aggregation.

  • Control the DAR: As mentioned, high DAR values can lead to increased aggregation. Optimizing the conjugation reaction to achieve a lower, more controlled DAR can improve solubility.

  • Gentle Purification Methods: Employ purification techniques that are less likely to induce aggregation. For example, size exclusion chromatography (SEC) is often preferred over methods that involve harsh elution conditions.

  • Immobilize the Antibody: One approach to prevent aggregation during conjugation is to immobilize the antibody on a solid support. This keeps the antibody molecules physically separated during the reaction.

Troubleshooting Workflow

The following flowchart provides a systematic approach to troubleshooting low yield in ADC synthesis.

ADC_Troubleshooting_Workflow start Low ADC Yield Observed check_conjugation Step 1: Assess Conjugation Efficiency (HIC-HPLC/RP-HPLC for DAR) start->check_conjugation low_dar Issue: Low DAR check_conjugation->low_dar optimize_reaction Action: Optimize Reaction Conditions - Molar Ratio - Time - Temperature - pH low_dar->optimize_reaction Yes check_reagents Action: Verify Reagent Quality - Antibody purity - Linker-payload stability low_dar->check_reagents Yes check_purification Step 2: Evaluate Purification Process (Analyze pre- & post-purification samples) low_dar->check_purification No end Improved ADC Yield low_dar->end Resolved optimize_reaction->check_conjugation check_reagents->check_conjugation high_loss Issue: High Product Loss During Purification check_purification->high_loss optimize_purification Action: Optimize Purification Method - Chromatography resin - Elution conditions - TFF/Diafiltration parameters high_loss->optimize_purification Yes check_aggregation Step 3: Analyze for Aggregation (SEC-HPLC) high_loss->check_aggregation No high_loss->end Resolved optimize_purification->check_purification high_aggregation Issue: High Aggregation check_aggregation->high_aggregation modify_linker Action: Modify Linker Chemistry - Increase hydrophilicity (e.g., use PEG) high_aggregation->modify_linker Yes optimize_dar Action: Optimize for Lower DAR high_aggregation->optimize_dar Yes high_aggregation->end No modify_linker->check_conjugation optimize_dar->check_conjugation

Figure 1. Troubleshooting workflow for low ADC yield.

Key Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To separate ADC species based on their hydrophobicity and determine the average DAR.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Methodology:

  • Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared ADC sample.

  • Chromatography: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes) to elute the ADC species.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • ADC sample

  • SEC column (e.g., Agilent AdvanceBio SEC)

  • HPLC system with a UV detector

  • Mobile Phase: (e.g., 150 mM sodium phosphate, pH 7.0)

Methodology:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is observed.

  • Injection: Inject a defined volume (e.g., 20 µL) of the ADC sample.

  • Chromatography: Run the mobile phase isocratically for a sufficient time to allow for the elution of all species.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the monomer and the high molecular weight aggregates.

    • Calculate the percentage of aggregation: % Aggregation = (Area of Aggregate Peaks / Total Area of all Peaks) * 100

Quantitative Data Summary

ParameterTypical Target RangeAnalytical MethodSignificance
Average DAR 2 - 4HIC-HPLC, RP-HPLC, LC-MSImpacts potency, solubility, and pharmacokinetics.
Aggregation < 5%SEC-HPLCHigh levels indicate instability and can lead to immunogenicity and reduced efficacy.
Purity > 95%SDS-PAGE, CE-SDSEnsures the absence of significant levels of unconjugated antibody and other impurities.
Free Drug Level < 1%RP-HPLC, LC-MSHigh levels of cytotoxic free drug can lead to off-target toxicity.

ADC Signaling Pathway Example: HER2-Targeted ADC

Many ADCs target the HER2 (Human Epidermal Growth Factor Receptor 2) signaling pathway, which is often overexpressed in certain cancers, such as breast and gastric cancer. The following diagram illustrates the general mechanism of action for a HER2-targeted ADC.

HER2_ADC_Pathway cluster_cell Cancer Cell HER2 HER2 Receptor ADC_bound ADC-HER2 Complex HER2->ADC_bound Binding Endosome Endosome ADC_bound->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_release Payload Release Lysosome->Payload_release Degradation DNA_damage DNA Damage & Apoptosis Payload_release->DNA_damage Cell Killing ADC HER2-Targeted ADC ADC->HER2 Targeting

Figure 2. Mechanism of action of a HER2-targeted ADC.

References

Technical Support Center: Linker-Payload Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common solubility challenges encountered during the synthesis and formulation of antibody-drug conjugates (ADCs) and other linker-payload constructs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor linker-payload and ADC solubility?

A1: Poor solubility and aggregation of linker-payloads and ADCs are primarily driven by the increased hydrophobicity of the conjugate molecule.[1] Key contributing factors include:

  • Hydrophobic Payloads and Linkers: Many potent cytotoxic payloads (e.g., auristatins, maytansinoids) and their associated linkers are inherently hydrophobic.[][3] When conjugated to an antibody, they create hydrophobic patches on the protein surface, leading to self-association and aggregation to minimize exposure to the aqueous environment.[1]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally correlates with increased overall hydrophobicity of the ADC, increasing the propensity for aggregation.[1] It is estimated that a DAR above 4 can significantly diminish ADC solubility.

  • Conjugation Process Conditions: The organic co-solvents often required to dissolve hydrophobic linker-payloads for the conjugation reaction can disrupt the antibody's tertiary structure, exposing hydrophobic regions and promoting aggregation. Suboptimal buffer conditions, such as a pH near the antibody's isoelectric point (pI), can also reduce solubility and induce aggregation.

  • Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and agitation can denature the antibody component of the ADC, leading to aggregation.

Q2: How can I improve the solubility of my ADC during development?

A2: Several strategies can be employed to enhance the solubility and stability of ADCs:

  • Incorporate Hydrophilic Linkers: Utilizing linkers containing hydrophilic moieties is a primary strategy to counteract the hydrophobicity of the payload. Common hydrophilic linkers include those with polyethylene glycol (PEG), sulfonate groups, or hydrophilic amino acids.

  • Modify the Payload: Introducing hydrophilic groups to the payload structure can improve its aqueous solubility and that of the resulting ADC. For instance, the auristatin payload MMAU, a glycoside derivative of MMAE, demonstrates increased hydrophilicity and leads to DAR=8 ADCs with reduced aggregation.

  • Optimize the Drug-to-Antibody Ratio (DAR): If high aggregation is observed, targeting a lower average DAR can reduce the overall hydrophobicity of the ADC and improve solubility.

  • Formulation Optimization: Screening different buffer conditions (pH, ionic strength) and including stabilizing excipients can significantly improve ADC solubility and stability. Common excipients include surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine).

  • Site-Specific Conjugation: Employing site-specific conjugation technologies can lead to more homogeneous ADCs with a defined DAR, which can exhibit improved physicochemical properties and reduced aggregation compared to stochastic conjugation methods.

Q3: What analytical techniques are essential for characterizing ADC solubility and aggregation?

A3: A combination of orthogonal analytical methods is recommended for a comprehensive assessment of ADC solubility and aggregation:

  • Size Exclusion Chromatography (SEC): This is the most widely used method to separate and quantify soluble aggregates (high molecular weight species, HMWS) from the monomeric ADC based on their hydrodynamic volume.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) distribution, as higher DAR species are generally more hydrophobic and have longer retention times.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates. It can provide the average hydrodynamic diameter and a polydispersity index (PDI) as a measure of the heterogeneity of the sample.

  • Visual Inspection: A simple yet crucial step is the visual inspection of the ADC solution for any signs of precipitation or turbidity.

Troubleshooting Guides

Issue 1: Visible Precipitation or Turbidity During/After Conjugation

Symptoms:

  • Cloudy or opaque appearance of the reaction mixture.

  • Formation of a visible pellet after centrifugation.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Poor solubility of the linker-payload in the conjugation buffer. Optimize the concentration of the organic co-solvent (e.g., DMSO, DMF) used to dissolve the linker-payload. Ensure the final co-solvent concentration in the reaction mixture is compatible with antibody stability (typically <10% v/v).
ADC aggregation due to high hydrophobicity. 1. Incorporate a more hydrophilic linker: Switch to a linker containing a PEG chain or charged groups. 2. Reduce the target DAR: Decrease the molar excess of the linker-payload used in the conjugation reaction.
Unfavorable buffer conditions. Screen a range of buffer pH values and ionic strengths. Avoid pH values close to the isoelectric point (pI) of the antibody, as this is the point of minimum solubility.
Issue 2: High Levels of Soluble Aggregates Detected by SEC

Symptoms:

  • Significant peak(s) eluting earlier than the monomer peak in the SEC chromatogram.

  • Low recovery of the monomeric ADC after purification.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Increased surface hydrophobicity from the linker-payload. 1. Increase linker hydrophilicity: Use a linker with a longer or branched PEG chain. 2. Evaluate a more hydrophilic payload: Consider payloads with inherent aqueous solubility. 3. Optimize DAR: A lower DAR may be necessary to maintain solubility.
Suboptimal formulation. Perform a formulation screening study to identify the optimal buffer pH, ionic strength, and stabilizing excipients (e.g., polysorbates, sugars, amino acids).
Environmental stress. Minimize exposure to high temperatures, freeze-thaw cycles, and vigorous agitation during processing and storage.

Data Presentation

Table 1: Impact of Linker Hydrophilicity on ADC Aggregation

Linker TypePayloadDAR% Aggregation (by SEC)Reference
Val-Cit (hydrophobic)MMAE8>95% (at 40°C)
Val-Cit-GlucuronideMMAU82% (at 40°C)
mc-vc-PAB (hydrophobic)PBD~7.4>10%
Val-Ala (more hydrophilic)PBD~7.4<10%

Table 2: Effect of PEG Linker Length on ADC Properties

PEG LengthPayloadDARPlasma ClearanceIn vivo EfficacyReference
PEG2MMAE8HighModerate
PEG8MMAE8ReducedImproved
PEG24MMAE8LowSignificantly Improved

Table 3: Influence of Formulation Excipients on ADC Stability

ExcipientConcentrationEffect on AggregationReference
Polysorbate 800.01% (w/v)Prevents agitation-induced aggregation
Polysorbate 801.00% (w/v)May increase aggregation upon thermal stress
Polysorbate 200.01 g/LReduced aggregate formation in cell culture
HP-β-CD75 mMNear complete stabilization during shaking stress
ArginineVariesCan significantly increase the solubility of molecules with aromatic structures

Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.

Materials:

  • ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter.

  • Data Acquisition: Inject a defined volume of the prepared sample (e.g., 50 µL) onto the column. Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the DAR distribution and relative hydrophobicity of an ADC preparation.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

Methodology:

  • System Preparation: Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration.

  • Data Acquisition: Inject the sample onto the column. Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 30 minutes). Monitor the absorbance at 280 nm.

  • Data Analysis: The retention time of the ADC species is indicative of their relative hydrophobicity. Species with a higher DAR will be more hydrophobic and elute later. The peak area of each species can be used to determine the drug load distribution.

Visualizations

Linker_Payload_Solubility_Factors cluster_intrinsic Intrinsic Properties cluster_process Process Parameters Payload Payload Properties (e.g., Hydrophobicity, Size) Solubility Linker-Payload / ADC Solubility & Stability Payload->Solubility influences Linker Linker Chemistry (e.g., PEG, Charged Groups) Linker->Solubility influences Antibody Antibody Properties (e.g., pI, Surface Hydrophobicity) Antibody->Solubility influences DAR Drug-to-Antibody Ratio (DAR) DAR->Solubility influences Conjugation Conjugation Conditions (e.g., Co-solvent, pH) Conjugation->Solubility influences Formulation Formulation (e.g., Buffer, Excipients) Formulation->Solubility influences Aggregation Aggregation / Precipitation Solubility->Aggregation inversely related to

Caption: Factors influencing linker-payload and ADC solubility.

Troubleshooting_Workflow Start Solubility Issue Observed (Precipitation / Aggregation) Analyze Characterize Aggregates (SEC, DLS, HIC) Start->Analyze Decision1 High DAR & Hydrophobicity? Analyze->Decision1 ModifyLinker Modify Linker/Payload - Increase Hydrophilicity (e.g., PEG) - Use Hydrophilic Payload Decision1->ModifyLinker Yes Decision2 Suboptimal Process Conditions? Decision1->Decision2 No ReduceDAR Reduce DAR ModifyLinker->ReduceDAR ReduceDAR->Decision2 OptimizeConj Optimize Conjugation - Adjust Co-solvent % - Screen Buffer pH Decision2->OptimizeConj Yes End Soluble & Stable ADC Decision2->End No OptimizeForm Optimize Formulation - Add Stabilizing Excipients (e.g., Polysorbate, Arginine) OptimizeConj->OptimizeForm OptimizeForm->End

Caption: Troubleshooting workflow for ADC solubility issues.

References

reaction conditions for optimal DBCO-azide ligation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dibenzocyclooctyne (DBCO)-Azide Ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding this copper-free click chemistry reaction.

Frequently Asked Questions (FAQs)

Q1: What are the optimal molar ratios for DBCO to azide for a successful ligation?

A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 molar equivalent of the azide-containing molecule. However, if the azide-activated molecule is particularly precious or in limited supply, this ratio can be inverted. For antibody-small molecule conjugations, a molar excess of 2 to 10-fold of the small molecule is often recommended to drive the reaction to completion.[1][2]

Q2: What is the recommended reaction temperature and duration for DBCO-azide ligation?

A2: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[3] Higher temperatures will generally lead to faster reaction rates. Typical reaction times are between 2 to 12 hours at room temperature (20-25°C). For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.[1][4] In some instances, incubation for up to 18 hours at 4°C has been shown to increase the final product yield.

Q3: Which solvents are most compatible with DBCO-azide click chemistry?

A3: DBCO-azide ligation is compatible with a variety of solvents. For bioconjugation, aqueous buffers are preferred. Phosphate-buffered saline (PBS) at a pH of approximately 7.4 is a commonly used buffer. If the DBCO reagent has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid the precipitation of proteins.

Q4: How does pH affect the DBCO-azide reaction?

A4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions are generally less sensitive to pH than their copper-catalyzed counterparts. However, the reaction rate can be influenced by both the buffer composition and the pH. Studies have indicated that higher pH values, generally in the range of 7.0-8.5, can increase the reaction rate, although this can be buffer-dependent. For instance, HEPES buffer at pH 7 has been shown to exhibit higher reaction rates compared to PBS at the same pH. It is crucial to avoid acidic conditions during upstream procedures like peptide cleavage from a solid support, as DBCO can be susceptible to acid-mediated rearrangement.

Q5: Can I use buffers containing sodium azide?

A5: No, it is critical to avoid buffers containing sodium azide (NaN₃). The azide in the buffer will compete with your azide-functionalized molecule for the DBCO reagent, which will significantly reduce the efficiency of your intended ligation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Degraded DBCO Reagent: DBCO compounds can lose reactivity over time, especially when in solution.Use freshly prepared DBCO reagents. Store stock solutions appropriately, protected from light and moisture.
Suboptimal Molar Ratio: An inappropriate ratio of DBCO to azide can lead to incomplete reaction.Empirically determine the optimal molar excess of one reactant. A 1.5 to 10-fold excess can improve efficiency.
Incorrect Buffer Composition: The presence of competing azides or other interfering substances in the buffer.Ensure your buffer is free of sodium azide. Use a recommended buffer such as PBS or HEPES at a pH between 7.0 and 8.5.
Insufficient Incubation Time or Temperature: The reaction may not have had enough time to proceed to completion.Increase the incubation time or consider performing the reaction at a higher temperature (e.g., 37°C) if your biomolecules are stable under those conditions.
Protein Aggregation High Concentration of Organic Solvent: Using too much organic solvent (e.g., DMSO, DMF) to dissolve a hydrophobic DBCO reagent can cause protein precipitation.Keep the final concentration of the organic co-solvent below 20%. Consider using a PEGylated DBCO reagent to improve aqueous solubility.
Suboptimal Buffer Conditions: The pH or salt concentration of the buffer may not be ideal for the protein's stability.Optimize the buffer conditions for your specific protein. Ensure the pH is within the protein's stability range.
Difficulty Purifying the Conjugate Inefficient Removal of Excess Reagents: Unreacted DBCO or azide molecules can interfere with downstream applications.Use an appropriate purification method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents.
Similar Properties of Starting Materials and Product: The conjugate may have similar chromatographic behavior to the starting materials.Consider incorporating a purification tag into one of the reactants or use a different chromatography method (e.g., ion-exchange if there is a charge difference).

Data Presentation

Table 1: Recommended Reaction Conditions for Optimal DBCO-Azide Ligation

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 2 to 18 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.
pH 7.0 to 8.5Reaction rate can be buffer and pH-dependent; higher pH often increases the rate.
Solvent Aqueous buffers (e.g., PBS, HEPES)Organic co-solvents like DMSO or DMF can be used at <20% to dissolve hydrophobic reagents.

Experimental Protocols

Protocol 1: General Antibody-Oligonucleotide Conjugation

This protocol outlines the general steps for conjugating a DBCO-functionalized antibody with an azide-containing oligonucleotide.

1. Materials:

  • DBCO-activated antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized oligonucleotide.

  • DMSO (if the oligonucleotide is not water-soluble).

  • Quenching reagent (e.g., Tris or glycine solution - optional).

  • Purification column (e.g., size-exclusion chromatography).

2. Procedure:

  • Reaction Setup:

    • If necessary, dissolve the azide-functionalized oligonucleotide in a minimal amount of DMSO.

    • Add the azide-oligonucleotide solution to the DBCO-activated antibody solution. A molar excess of the oligonucleotide (typically 2-4 fold) is recommended.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching (Optional):

    • To quench any unreacted DBCO-NHS ester (if starting from an NHS-ester activation), add Tris buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the antibody-oligonucleotide conjugate using a suitable method like size-exclusion chromatography to remove excess oligonucleotide and other small molecules.

  • Validation:

    • Analyze the conjugate by SDS-PAGE. The conjugated antibody will show a higher molecular weight band compared to the unconjugated antibody.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Ligation Reaction cluster_purification Purification & Analysis azide_prep Azide-functionalized Biomolecule mix Mix Reactants (Control Molar Ratio, Temperature, Time, pH) azide_prep->mix dbco_prep DBCO-functionalized Biomolecule dbco_prep->mix purify Purification (e.g., SEC, Dialysis) mix->purify analyze Analysis (e.g., SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow for DBCO-azide bioconjugation.

troubleshooting_logic start Low/No Conjugation Yield check_reagents Check Reagent Integrity (Freshness, Storage) start->check_reagents check_conditions Review Reaction Conditions (Ratio, Temp, Time, pH) check_reagents->check_conditions Reagents OK optimize_reagents Use Fresh Reagents check_reagents->optimize_reagents Reagents Degraded check_buffer Verify Buffer Composition (No competing azides) check_conditions->check_buffer Conditions OK optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal optimize_buffer Use Recommended Buffer check_buffer->optimize_buffer Buffer Issue success Improved Yield check_buffer->success Buffer OK optimize_reagents->success optimize_conditions->success optimize_buffer->success

Caption: Troubleshooting decision tree for low DBCO-azide ligation yield.

cell_targeting_pathway cluster_cell Tumor Cell cluster_delivery Drug Delivery Vehicle cluster_ligation In Vivo Ligation cluster_outcome Therapeutic Outcome cell Tumor Cell Surface with Azide-Glycans ligation DBCO-Azide Click Reaction cell->ligation liposome DBCO-Liposome (Carrying Drug) liposome->ligation drug_delivery Targeted Drug Delivery ligation->drug_delivery

Caption: Application of DBCO-azide ligation for targeted drug delivery.

References

Validation & Comparative

A Head-to-Head Comparison: DBCO-Val-Cit-OH Cleavable Linker vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of the performance of ADCs constructed with the cleavable DBCO-Val-Cit-OH linker versus those with non-cleavable linkers, supported by experimental data.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1] The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1][2]

This compound is a popular cleavable linker that incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, allowing for site-specific conjugation. Its key feature is the valine-citrulline (Val-Cit) dipeptide, which is selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[3][4] In contrast, non-cleavable linkers, such as those based on a stable thioether bond (e.g., SMCC), rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload, which remains attached to an amino acid residue.

Comparative Performance Data

The choice between a cleavable and a non-cleavable linker significantly influences the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from various studies comparing key performance parameters.

In Vitro Cytotoxicity

The potency of an ADC is often assessed by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.

ADC Component Linker Type Payload Cell Line IC50 (ng/mL) Reference
Anti-HER2 mAbVal-Cit (Cleavable)MMAESK-BR-3 (HER2+)0.5
Anti-HER2 mAbNon-cleavableMMAFSK-BR-3 (HER2+)1.9
Anti-CD22 mAbVal-Cit (Cleavable)MMAEBJAB (CD22+)~1
Anti-CD22 mAbNon-cleavableMMAFBJAB (CD22+)~10

Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. MMAF) and the drug-to-antibody ratio (DAR).

In Vivo Efficacy: Xenograft Tumor Models

The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.

ADC Linker Type Payload Xenograft Model Dose Tumor Growth Inhibition Reference
Trastuzumab-vc-MMAECleavable (Val-Cit)MMAENCI-N87 (HER2+)10 mg/kgHigh
Trastuzumab-emtansine (T-DM1)Non-cleavable (Thioether)DM1NCI-N87 (HER2+)10 mg/kgModerate
Anti-EpCAM-vc-MMAECleavable (Val-Cit)MMAEHCT-15 (MDR1+)680 µg/kgMore effective than non-cleavable
Anti-EpCAM-SMCC-DM1Non-cleavable (Thioether)DM1HCT-15 (MDR1+)680 µg/kgLess effective than cleavable
Pharmacokinetics and Plasma Stability

The stability of the linker in circulation is a critical determinant of an ADC's safety and therapeutic index.

ADC Linker Type Payload Species Plasma Half-life Key Findings Reference
Trastuzumab-SPP-DM1Cleavable (Disulfide)DM1RatShorter than T-DM1Faster clearance
Trastuzumab-emtansine (T-DM1)Non-cleavable (Thioether)DM1RatLonger than T-SPP-DM1Slower clearance
ADC with Val-Cit linkerCleavable (Val-Cit)MMAEHumanVariable, can be prone to premature releaseStability is dependent on conjugation site
ADC with Thioether linkerNon-cleavableDM1HumanGenerally highIncreased plasma stability

Mechanism of Action and Bystander Effect

The distinct payload release mechanisms of cleavable and non-cleavable linkers have significant implications for their therapeutic activity, including the potential for a "bystander effect."

A key advantage of many cleavable linkers, including Val-Cit, is their ability to induce a bystander effect. Upon cleavage within the target cell, a cell-permeable payload like MMAE can diffuse out and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors. In contrast, the payload released from non-cleavable linkers remains attached to a charged amino acid, rendering it largely cell-impermeable and limiting the bystander effect.

Mechanism of Action: Cleavable vs. Non-Cleavable Linkers cluster_cleavable Cleavable Linker (e.g., this compound) cluster_non_cleavable Non-Cleavable Linker (e.g., SMCC) ADC_C ADC binds to Antigen-Positive Cell Internalization_C Internalization via Receptor-Mediated Endocytosis ADC_C->Internalization_C Lysosome_C Trafficking to Lysosome Internalization_C->Lysosome_C Cleavage_C Cathepsin B Cleavage of Val-Cit Linker Lysosome_C->Cleavage_C Release_C Release of Unmodified, Cell-Permeable Payload (e.g., MMAE) Cleavage_C->Release_C TargetKill_C Killing of Antigen-Positive Cell Release_C->TargetKill_C Bystander_C Payload Diffuses Out Release_C->Bystander_C NeighborKill_C Killing of Neighboring Antigen-Negative Cell (Bystander Effect) Bystander_C->NeighborKill_C ADC_NC ADC binds to Antigen-Positive Cell Internalization_NC Internalization via Receptor-Mediated Endocytosis ADC_NC->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation_NC Proteolytic Degradation of Antibody Lysosome_NC->Degradation_NC Release_NC Release of Payload-Linker- Amino Acid Complex Degradation_NC->Release_NC TargetKill_NC Killing of Antigen-Positive Cell Release_NC->TargetKill_NC NoBystander_NC Limited Diffusion (No Bystander Effect) Release_NC->NoBystander_NC

Caption: Mechanisms of cleavable and non-cleavable linker ADCs.

Signaling Pathways of Common Payloads

The cytotoxic payloads delivered by these linkers, such as MMAE (monomethyl auristatin E) and DM1 (a maytansinoid), primarily act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Payload-Induced Cell Death Pathway Payload Released Payload (MMAE or DM1) Tubulin Tubulin Polymerization Payload->Tubulin Inhibition Microtubule Microtubule Dynamics Payload->Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Signaling pathway of microtubule-inhibiting payloads.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.

In Vivo Xenograft Tumor Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for xenograft

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups with similar average tumor volumes.

  • ADC Administration: Administer the ADC (at various doses) and vehicle control to the respective groups, typically via intravenous injection.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: The study is typically concluded when the tumors in the control group reach a predetermined maximum size, or after a specific duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Experimental Workflow for ADC Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Xenograft Xenograft Efficacy Study (Tumor Growth Inhibition) Cytotoxicity->Xenograft Bystander Bystander Effect Assay Bystander->Xenograft Stability_vitro Plasma Stability Assay PK Pharmacokinetics Study (Half-life, Clearance) Stability_vitro->PK Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Xenograft->Toxicity ADC_Dev ADC Development (Cleavable vs. Non-cleavable) ADC_Dev->Cytotoxicity ADC_Dev->Bystander ADC_Dev->Stability_vitro

Caption: Workflow for ADC performance evaluation.

Conclusion

The decision between a this compound cleavable linker and a non-cleavable linker is a nuanced one, with each offering distinct advantages and disadvantages.

  • This compound (Cleavable): Offers the potential for a potent bystander effect, which is beneficial for heterogeneous tumors. The release of an unmodified payload can lead to high efficacy. However, there is a potential risk of premature cleavage in the plasma, which can affect the therapeutic window.

  • Non-Cleavable Linkers: Provide superior plasma stability, often leading to a wider therapeutic window and reduced off-target toxicity. The trade-off is the lack of a bystander effect and the release of a modified payload that must retain its cytotoxic activity.

Ultimately, the optimal linker choice is context-dependent and should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload. Rigorous in vitro and in vivo testing is crucial to select the linker that will yield the most effective and safest ADC for a given therapeutic application.

References

A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This guide provides an objective comparison of the performance of different classes of cleavable ADC linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.

Introduction to Cleavable ADC Linkers

Cleavable linkers are designed to exploit the physiological differences between the extracellular environment and the intracellular compartments of tumor cells.[1] The primary mechanisms of cleavage are enzymatic, pH-dependent, and reductive.[1] The choice of a cleavable linker strategy has profound implications for an ADC's therapeutic window, influencing its stability, efficacy, and potential for bystander killing.[2] An ideal cleavable linker should remain stable in the bloodstream to prevent premature drug release and off-target toxicity, while ensuring efficient and rapid payload liberation at the tumor site.[3]

Comparative Performance of Cleavable ADC Linkers

The selection of a cleavable linker significantly impacts the performance of an ADC. The following table summarizes quantitative data on the key performance parameters of different cleavable linker types. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Linker TypeCleavage MechanismPlasma Stability (Half-life)Cleavage ConditionsBystander EffectKey AdvantagesKey Disadvantages
Enzyme-Sensitive
Valine-Citrulline (vc)Cleavage by lysosomal proteases (e.g., Cathepsin B)[4]~230 days (human plasma)Lysosomal environmentYes (with membrane-permeable payloads)High plasma stability, specific cleavage in tumor cellsEfficacy dependent on protease expression levels
Valine-Alanine (va)Cleavage by lysosomal proteases (e.g., Cathepsin B)Slower cleavage than Val-Cit by isolated Cathepsin BLysosomal environmentYesLower hydrophobicity than Val-Cit, allowing for higher drug-to-antibody ratios (DARs) without aggregationPotentially slower payload release compared to Val-Cit
β-GlucuronideCleavage by β-glucuronidase, an enzyme overexpressed in some tumor microenvironmentsHighTumor microenvironment with β-glucuronidase activityYesHigh plasma stability, tumor-selective releaseDependent on the presence of β-glucuronidase in the tumor
pH-Sensitive
HydrazoneHydrolysis in acidic environments~2 days (human and mouse plasma for some hydrazones); 1.5-2% hydrolysis per day in circulation for Besponsa® linkerAcidic pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0)YesEffective for targeting acidic tumor microenvironments and intracellular compartmentsVariable plasma stability, potential for premature release
Glutathione-Sensitive
DisulfideReduction by intracellular glutathione (GSH)Stability can be modulated by steric hindrance around the disulfide bondHigh intracellular glutathione concentration (1-10 mM) compared to plasma (~5 µM)YesExploits the significant redox potential difference between intracellular and extracellular environmentsPotential for premature reduction in the bloodstream

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different cleavable linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • At each time point, analyze the samples to quantify the amount of intact ADC and released payload. This can be achieved through methods such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and antibody-conjugated drug.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the average drug-to-antibody ratio (DAR) over time or to quantify the free payload after protein precipitation.

  • Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

Methodology:

  • Seed target cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Treat the cells with the different concentrations of the test articles and incubate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate to allow formazan crystal formation, and then solubilize the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture a mixture of antigen-positive and antigen-negative cancer cells. The two cell lines should be distinguishable, for example, by expressing different fluorescent proteins (e.g., GFP for antigen-negative cells).

  • Treat the co-culture with the ADC at various concentrations.

  • After a suitable incubation period (e.g., 72-120 hours), assess the viability of the antigen-negative cell population using fluorescence microscopy or flow cytometry to quantify the fluorescent cells.

  • A decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentrations indicates a bystander effect.

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.

Signaling Pathways of Cleavable Linker-mediated Payload Release

General Mechanism of Action for an Antibody-Drug Conjugate cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Compartment cluster_bystander Bystander Effect ADC Antibody-Drug Conjugate (ADC) Target_Cell Target Cancer Cell (Antigen-Positive) ADC->Target_Cell 1. Binding to Target Antigen Endosome Endosome Target_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Enzymatic, pH, or Reductive) Cell_Death Cell Death Payload->Cell_Death 5. Induction of Apoptosis Bystander_Cell Neighboring Cancer Cell (Antigen-Negative) Payload->Bystander_Cell 6. Diffusion of Payload Bystander_Death Cell Death Bystander_Cell->Bystander_Death 7. Induction of Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

Experimental Workflow for Comparing ADC Linker Stability

Experimental Workflow for Comparing ADC Linker Stability cluster_analysis Analytical Methods Start Start: Synthesize ADCs with different cleavable linkers Incubation Incubate ADCs in human plasma at 37°C Start->Incubation Time_Points Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 168h) Incubation->Time_Points Analysis Analyze samples Time_Points->Analysis ELISA ELISA for Total Ab and Conjugated Drug LCMS_DAR LC-MS for average DAR LCMS_Free LC-MS for free payload Data_Analysis Plot % intact ADC or released payload vs. time ELISA->Data_Analysis LCMS_DAR->Data_Analysis LCMS_Free->Data_Analysis Conclusion Determine plasma half-life and compare stability of different linkers Data_Analysis->Conclusion

Caption: Workflow for the in vitro plasma stability assessment of ADCs.

Conclusion

The choice of a cleavable linker is a critical decision in the design of an ADC, with a profound impact on its therapeutic index. Enzyme-sensitive linkers like Val-Cit offer high plasma stability and specific cleavage, while pH-sensitive and glutathione-sensitive linkers exploit the unique characteristics of the tumor microenvironment and intracellular space. A thorough preclinical evaluation, including rigorous in vitro and in vivo stability and efficacy studies, is paramount for selecting the optimal linker for a given ADC candidate. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and rational design of next-generation ADCs with improved efficacy and safety profiles.

References

In Vitro Validation of Val-Cit Cleavage by Cathepsin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the design and evaluation of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of efficacy and safety. The valine-citrulline (Val-Cit) dipeptide linker has become a widely adopted standard, engineered for selective cleavage by lysosomal proteases like Cathepsin B, which are frequently overexpressed in the tumor microenvironment.[1][2] This guide provides a comprehensive comparison of the in vitro performance of the Val-Cit linker against other alternatives, supported by experimental data and detailed protocols.

Comparative Performance of Cathepsin B-Cleavable Linkers

The effectiveness of the Val-Cit linker is often benchmarked against other dipeptide linkers and alternative cleavage strategies.[1] Key performance indicators for in vitro validation include the rate of cleavage by Cathepsin B, stability in plasma, and the subsequent cytotoxic activity of the released payload.[1]

LinkerKey FeaturesIn Vitro Performance Highlights
Val-Cit Cathepsin B-cleavable dipeptide.High cleavage efficiency by Cathepsin B; serves as a benchmark for other cleavable linkers.[1]
Val-Ala Cathepsin B-cleavable dipeptide.Cleaved by Cathepsin B at approximately half the rate of Val-Cit; exhibits lower hydrophobicity, which can reduce ADC aggregation.
cBu-Cit Peptidomimetic linker with a cyclobutane modification.Demonstrates enhanced specificity for Cathepsin B compared to Val-Cit.
Glu-Val-Cit Tripeptide linker.Offers increased stability in mouse plasma compared to Val-Cit, addressing a key challenge in preclinical evaluation.
Phe-Lys Dipeptide linker.Cleaved significantly faster than Val-Cit by isolated Cathepsin B, but at similar rates in lysosomal extracts, suggesting the involvement of other proteases.
Disulfide Linkers Cleaved by glutathione in the cytoplasm.Provides an alternative intracellular cleavage mechanism, independent of lysosomal proteases.
pH-Sensitive Linkers (e.g., Hydrazone) Cleaved in the acidic environment of endosomes and lysosomes.Offers a non-enzymatic cleavage mechanism triggered by lower pH.

Experimental Protocols

Accurate in vitro assessment of linker cleavage is crucial for the development of effective ADCs. Below are detailed methodologies for key experiments.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of a linker to cleavage by purified Cathepsin B.

Objective: To quantify the rate of drug release from an ADC containing a Val-Cit linker (or alternative) upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC conjugated with the Val-Cit linker (or alternative).

  • Recombinant human Cathepsin B.

  • Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0.

  • Quench Solution: Acetonitrile with an internal standard.

  • 96-well microplate.

  • Incubator.

  • LC-MS/MS system.

Procedure:

  • Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at 37°C. DTT is necessary to maintain the active-site cysteine in its reduced state.

  • Reaction Setup: In a 96-well plate, add the ADC solution to the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the wells containing the ADC. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Stop Reaction: At each time point, stop the reaction by adding the quench solution.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.

  • Data Calculation: Calculate the cleavage rate and half-life of the linker.

Plasma Stability Assay

This assay assesses the stability of the linker in a physiological matrix to predict its in vivo behavior.

Objective: To determine the stability of the ADC linker in plasma.

Materials:

  • ADC conjugated with the linker of interest.

  • Human plasma.

  • Incubator.

  • Analysis equipment (e.g., ELISA reader or LC-MS/MS system).

Procedure:

  • Sample Preparation: Spike the ADC into the plasma to a final concentration.

  • Incubation: Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Collection: At each time point, take an aliquot of the mixture and store it at -80°C until analysis.

  • Analysis: Determine the concentration of the intact ADC. This can be achieved using a sandwich ELISA that detects both the antibody and the drug, or by LC-MS/MS to measure the drug-to-antibody ratio (DAR).

  • Data Analysis: Plot the percentage of intact ADC over time to determine the stability of the linker.

Visualizing the Process

Diagrams are essential for illustrating complex biological processes and experimental workflows.

Mechanism of Val-Cit Linker Cleavage by Cathepsin B cluster_cell Target Cell Internalization 1. ADC binds to target antigen and is internalized Lysosome 2. ADC traffics to the lysosome Internalization->Lysosome Cleavage 3. Cathepsin B cleaves the Val-Cit linker Lysosome->Cleavage Release 4. Self-immolation of PABC spacer releases the active drug Cleavage->Release Payload 5. Free cytotoxic drug induces cell death Release->Payload

Caption: Mechanism of Val-Cit linker cleavage and payload release within a target cell.

In Vitro Cathepsin B Cleavage Assay Workflow cluster_workflow Experimental Steps Reagents Prepare ADC, Cathepsin B, and buffers Reaction Incubate ADC with activated Cathepsin B at 37°C Reagents->Reaction Quench Stop reaction at defined time points Reaction->Quench Analysis Analyze samples by LC-MS/MS Quench->Analysis Data Quantify released payload and calculate cleavage rate Analysis->Data

Caption: Experimental workflow for the in vitro Cathepsin B cleavage assay.

References

Assessing the Bystander Effect of DBCO-Val-Cit-OH Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of an Antibody-Drug Conjugate (ADC) is not solely defined by its ability to eradicate antigen-positive cancer cells. The "bystander effect," a phenomenon where the cytotoxic payload released from a target cell kills adjacent antigen-negative cells, is a critical attribute for achieving robust anti-tumor activity, particularly in heterogeneous tumors.[1] This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the DBCO-Val-Cit-OH linker system against other common alternatives, supported by experimental data and detailed methodologies.

The this compound linker is a cleavable linker system designed for targeted drug delivery. It incorporates a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry conjugation to an antibody, and a dipeptide sequence, valine-citrulline (Val-Cit), which is a substrate for the lysosomal protease Cathepsin B.[2][3] This enzyme is often upregulated in the tumor microenvironment, allowing for selective payload release within cancer cells.[3]

Comparative Analysis of ADC Linker-Payload Systems

The capacity of an ADC to induce a bystander effect is fundamentally dictated by the properties of its linker and the cell permeability of its payload.[4]

FeatureThis compound LinkerNon-Cleavable Linkers (e.g., SMCC)
Payload Release Mechanism Enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B in the lysosome, followed by the potential for self-immolation of a spacer (if present) to release the unmodified payload.Proteolytic degradation of the antibody backbone in the lysosome, releasing the payload still attached to the linker and an amino acid residue.
Bystander Effect Potential High. The released, unmodified payload can be cell-permeable and diffuse to neighboring antigen-negative tumor cells.Minimal to None. The released payload-linker-amino acid complex is typically charged and not cell-permeable.
Plasma Stability Generally stable, but can be susceptible to premature cleavage by certain plasma proteases.Highly stable in plasma due to the absence of a specific cleavage site.
Payload Delivered Unmodified, native drug.A metabolite of the drug, which must retain cytotoxic activity.

Table 1. High-level comparison of this compound and non-cleavable linkers.

Payload-Dependent Bystander Efficacy

The choice of cytotoxic payload is as critical as the linker in determining the magnitude of the bystander effect. The following table summarizes the bystander potential of common ADC payloads when used with a cleavable linker like Val-Cit.

PayloadMechanism of ActionCell PermeabilityBystander Effect
Monomethyl auristatin E (MMAE) Tubulin inhibitorHighPotent
Monomethyl auristatin F (MMAF) Tubulin inhibitorLow (charged at physiological pH)Minimal
SN-38 Topoisomerase I inhibitorModerateModerate to Potent
Pyrrolobenzodiazepine (PBD) Dimer DNA cross-linking agentHighPotent

Table 2. Comparison of common ADC payloads and their bystander effect potential.

Quantitative Assessment of the Bystander Effect

The bystander effect can be quantified using various in vitro and in vivo models. Below are representative data from studies assessing ADCs with Val-Cit linkers.

In Vitro Co-culture Assay Data

This assay measures the viability of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.

ADC ConstructTarget Cell Line (Antigen-Positive)Bystander Cell Line (Antigen-Negative)Ratio (Ag+:Ag-)% Bystander Cell Viability
Trastuzumab-vc-MMAESK-BR-3 (HER2+)MCF7 (HER2-)1:1Decreased significantly
Trastuzumab-DM1 (non-cleavable)SK-BR-3 (HER2+)MCF7 (HER2-)1:1No significant change
Sacituzumab govitecan (SN-38)TROP-2 positive cellsTROP-2 negative cells1:1Decreased significantly

Table 3. Representative in vitro bystander effect data.

In Vivo Xenograft Model Data

This model assesses the ability of an ADC to control the growth of tumors composed of a mix of antigen-positive and antigen-negative cells.

ADCTumor ModelOutcome
Trastuzumab deruxtecan (T-DXd, cleavable linker, topoisomerase I inhibitor)Mixed HER2+/HER2- xenograftSignificant inhibition of both HER2+ and HER2- cell populations.
Trastuzumab emtansine (T-DM1, non-cleavable linker)Mixed HER2+/HER2- xenograftInhibition of HER2+ cells only.

Table 4. Representative in vivo bystander effect data.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Bystander Effect

The following diagram illustrates the proposed mechanism of action for a this compound ADC leading to a bystander effect.

ADC_Bystander_Effect Mechanism of this compound ADC and Bystander Effect cluster_extracellular Extracellular Space cluster_ag_pos_cell Antigen-Positive Cell cluster_ag_neg_cell Antigen-Negative Cell ADC This compound ADC Ag_pos_cell Antigen-Positive Cancer Cell ADC->Ag_pos_cell 1. Binding to Antigen Internalization 2. Internalization (Endocytosis) Ag_neg_cell Antigen-Negative Bystander Cell Apoptosis_neg 9. Apoptosis of Bystander Cell Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Payload_release 5. Payload Release Cleavage->Payload_release Apoptosis_pos 6. Apoptosis of Target Cell Payload_release->Apoptosis_pos Payload_diffusion 7. Payload Diffusion Payload_release->Payload_diffusion Payload_diffusion->Ag_neg_cell 8. Enters Bystander Cell

Caption: Mechanism of ADC action and the bystander effect.

Cathepsin B-Mediated Apoptosis Signaling Pathway

Upon release into the cytoplasm, the cytotoxic payload induces apoptosis. Cathepsin B itself, when released from the lysosome, can also contribute to apoptosis signaling.

CathepsinB_Apoptosis Cathepsin B-Mediated Apoptosis Pathway Lysosomal_Damage Lysosomal Damage (e.g., by ADC payload) CatB_Release Cathepsin B Release into Cytosol Lysosomal_Damage->CatB_Release Bid Bid CatB_Release->Bid Cleavage tBid tBid (truncated Bid) Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Role of Cathepsin B in apoptosis signaling.

Experimental Protocols

In Vitro Co-culture Bystander Effect Assay

This assay directly evaluates the killing of antigen-negative cells by an ADC in the presence of antigen-positive cells.

Workflow:

Co_culture_Workflow In Vitro Co-culture Assay Workflow Start Start Seed_cells 1. Co-seed Antigen-Positive (Ag+) and Fluorescently Labeled Antigen-Negative (Ag-) Cells Start->Seed_cells Adherence 2. Allow Cells to Adhere (Overnight) Seed_cells->Adherence Add_ADC 3. Add Serial Dilutions of ADC Adherence->Add_ADC Incubate 4. Incubate for 72-120 hours Add_ADC->Incubate Analyze 5. Analyze Viability of Ag- Cells (Flow Cytometry or Imaging) Incubate->Analyze End End Analyze->End In_Vivo_Workflow In Vivo Xenograft Assay Workflow Start Start Implant_cells 1. Co-implant Antigen-Positive (Ag+) and Luciferase-Expressing Antigen-Negative (Ag-) Tumor Cells Start->Implant_cells Tumor_growth 2. Allow Tumors to Establish Implant_cells->Tumor_growth Administer_ADC 3. Administer ADC Intravenously Tumor_growth->Administer_ADC Monitor 4. Monitor Tumor Volume (Calipers) and Bioluminescence (IVIS) Administer_ADC->Monitor Analyze_TGI 5. Analyze Tumor Growth Inhibition (TGI) and Reduction in Bioluminescence Monitor->Analyze_TGI End End Analyze_TGI->End

References

stability assay for ADCs with cleavable linkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Stability Assays for Antibody-Drug Conjugates with Cleavable Linkers

For researchers, scientists, and drug development professionals, ensuring the stability of antibody-drug conjugates (ADCs) is a critical factor in their therapeutic success. The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in the overall performance of an ADC. Cleavable linkers are designed to be stable in systemic circulation and release the payload under specific conditions within the target tumor microenvironment.[1][2] Premature cleavage of the linker can lead to off-target toxicity and diminished efficacy, making the assessment of ADC stability a cornerstone of preclinical development.[2]

This guide provides a comparative overview of the key stability assays for ADCs featuring cleavable linkers, complete with experimental protocols, quantitative data for comparison, and visualizations to elucidate complex processes.

Comparative Analysis of Key Stability Assays

The stability of an ADC is evaluated through a series of assays that simulate different physiological environments. The three primary assays are plasma stability, lysosomal stability, and in vivo stability studies. Each provides unique insights into the behavior of the ADC and the integrity of its linker.

Assay Type Objective Key Parameters Measured Typical Methodology
Plasma Stability Assay To assess the stability of the ADC in the bloodstream and determine the extent of premature payload release.Percentage of intact ADC, average Drug-to-Antibody Ratio (DAR) over time, concentration of released free payload.[1]Incubation of the ADC in plasma from various species (human, mouse, rat) at 37°C, followed by analysis at different time points using methods like ELISA and LC-MS.
Lysosomal Stability Assay To evaluate the efficiency of payload release within the lysosomal compartment of target cells following internalization.Rate and extent of linker cleavage, identification of released payload and metabolites.Incubation of the ADC with isolated lysosomes or lysosomal enzyme preparations (e.g., Cathepsin B) at acidic pH, followed by LC-MS analysis of the cleavage products.
In Vivo Stability Study To determine the pharmacokinetic profile and overall stability of the ADC in a living organism.ADC half-life, clearance rate, biodistribution, and concentration of total antibody, conjugated antibody, and free payload in plasma over time.Administration of the ADC to an animal model (e.g., mice), followed by collection of blood samples at various time points for analysis by ELISA and LC-MS/MS.

Quantitative Data on Linker Stability

The choice of cleavable linker has a significant impact on the plasma stability of an ADC. The following table summarizes publicly available data on the half-life of ADCs with different cleavable linkers in human and mouse plasma. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Linker Type Cleavage Mechanism Payload Species Half-life (t½)
Valine-Citrulline (vc)Protease-sensitive (Cathepsin B)MMAEHuman Plasma>7 days
HydrazonepH-sensitive (Acidic)MMAEHuman Plasma2 days
CarbonatepH-sensitive (Acidic)MMAEHuman Plasma36 hours
DisulfideGlutathione-sensitive (Reductive)DM1Mouse Plasma~50 hours
β-glucuronideEnzyme-sensitive (β-glucuronidase)MMAFRat Plasma81 days (extrapolated)
Valine-Alanine (va)Protease-sensitive (Cathepsin B)MMAEMouse PlasmaSimilar to Val-Cit

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable stability assessment of ADCs.

Plasma Stability Assay Protocol (LC-MS based)

Objective: To quantify the stability of an ADC in plasma by measuring the change in the average drug-to-antibody ratio (DAR) and the concentration of released payload over time.

Materials:

  • ADC of interest

  • Control ADC (with a known stable linker, if available)

  • Plasma (human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Protein A or antigen-specific magnetic beads for immunocapture

  • Enzymes for linker cleavage (if measuring conjugated payload) or protein precipitation reagents for free payload extraction

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at a final concentration of 1 mg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours). Immediately freeze the collected samples at -80°C to halt any further degradation.

  • Sample Preparation for DAR Analysis:

    • Thaw the plasma samples on ice.

    • Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A magnetic beads).

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elute the intact ADC from the beads.

  • Sample Preparation for Released Payload Analysis:

    • Thaw the plasma samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.

  • LC-MS Analysis:

    • Analyze the eluted intact ADC or the supernatant containing the free payload by LC-MS to determine the average DAR or the concentration of the released drug, respectively.

  • Data Analysis:

    • Plot the average DAR or the percentage of intact ADC over time to determine the stability profile.

    • Quantify the concentration of the released payload at each time point.

Lysosomal Stability Assay Protocol

Objective: To assess the cleavage of the linker and the release of the payload in a simulated lysosomal environment.

Materials:

  • ADC of interest

  • Isolated human liver lysosomes or recombinant lysosomal enzymes (e.g., Cathepsin B)

  • Lysosomal assay buffer (e.g., sodium acetate buffer, pH 4.5-5.5)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC with either isolated lysosomes or a specific lysosomal enzyme (e.g., Cathepsin B) in the appropriate assay buffer at 37°C. Collect aliquots at different time points.

  • Sample Preparation: Stop the reaction by adding a quenching solution (e.g., a high pH buffer or an organic solvent).

  • LC-MS Analysis: Analyze the samples by LC-MS to identify and quantify the released payload and any resulting metabolites.

  • Data Analysis: Determine the rate of linker cleavage and payload release over time.

In Vivo Stability Study Protocol

Objective: To evaluate the pharmacokinetic profile and stability of an ADC in an animal model.

Materials:

  • ADC of interest

  • Animal model (e.g., mice or rats)

  • ELISA plates and reagents

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer a single intravenous dose of the ADC to the animals.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, and 168 hours post-dose). Process the blood to obtain plasma.

  • ELISA for Total and Conjugated Antibody:

    • Use a sandwich ELISA to measure the concentration of total antibody (recognizing the antibody backbone) and conjugated antibody (recognizing both the antibody and the payload or a linker-specific feature).

  • LC-MS/MS for Free Payload:

    • Extract the free payload from the plasma samples using protein precipitation.

    • Quantify the concentration of the free payload using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration-time profiles for total antibody, conjugated antibody, and free payload.

    • Calculate pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex experimental workflows and biological pathways.

ADC_Stability_Assay_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Plasma Stability Plasma Stability LC-MS Analysis (DAR) LC-MS Analysis (DAR) Plasma Stability->LC-MS Analysis (DAR) Measure Intact ADC LC-MS Analysis (Free Drug) LC-MS Analysis (Free Drug) Plasma Stability->LC-MS Analysis (Free Drug) Measure Released Payload Lysosomal Stability Lysosomal Stability LC-MS Analysis (Cleavage) LC-MS Analysis (Cleavage) Lysosomal Stability->LC-MS Analysis (Cleavage) Measure Payload Release In Vivo Stability In Vivo Stability ELISA (Total Ab) ELISA (Total Ab) In Vivo Stability->ELISA (Total Ab) Measure Total Antibody ELISA (Conjugated Ab) ELISA (Conjugated Ab) In Vivo Stability->ELISA (Conjugated Ab) Measure Conjugated Antibody LC-MS/MS (Free Drug) LC-MS/MS (Free Drug) In Vivo Stability->LC-MS/MS (Free Drug) Measure Free Payload ADC ADC ADC->Plasma Stability Incubation in Plasma ADC->Lysosomal Stability Incubation with Lysosomes ADC->In Vivo Stability Animal Dosing Stability Profile Stability Profile LC-MS Analysis (DAR)->Stability Profile Toxicity Assessment Toxicity Assessment LC-MS Analysis (Free Drug)->Toxicity Assessment Efficacy Prediction Efficacy Prediction LC-MS Analysis (Cleavage)->Efficacy Prediction Pharmacokinetics Pharmacokinetics ELISA (Total Ab)->Pharmacokinetics ELISA (Conjugated Ab)->Pharmacokinetics LC-MS/MS (Free Drug)->Pharmacokinetics

Caption: Experimental workflow for ADC stability assessment.

Cleavable_Linker_Mechanisms cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment / Intracellular cluster_triggers Cleavage Triggers ADC_Stable Intact ADC ADC_Internalized Internalized ADC ADC_Stable->ADC_Internalized Tumor Targeting & Internalization Proteases Proteases ADC_Internalized->Proteases Cathepsin B Low_pH Low_pH ADC_Internalized->Low_pH Endosome/Lysosome Glutathione Glutathione ADC_Internalized->Glutathione High Intracellular Conc. Payload_Release Payload Release Cell_Death Tumor Cell Death Payload_Release->Cell_Death Proteases->Payload_Release Low_pH->Payload_Release Glutathione->Payload_Release

Caption: Mechanisms of cleavable linker action in ADCs.

References

A Head-to-Head Comparison: DBCO and Other Click Chemistry Handles for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the selection of an appropriate click chemistry handle is a critical decision that profoundly impacts experimental success. This guide provides a comprehensive comparative analysis of Dibenzocyclooctyne (DBCO), a prominent reactant in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), against other widely used click chemistry handles. By examining key performance metrics, supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions for their specific applications.

The ideal bioorthogonal reaction should be highly selective, exhibit rapid kinetics at low concentrations, be stable in complex biological environments, and be biocompatible, showing no interference with native biological processes. This comparison will focus on the most prevalent click chemistry reactions: SPAAC (utilizing cyclooctynes like DBCO, BCN, and DIFO), copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction, commonly known as tetrazine ligation.

Quantitative Performance Analysis

To facilitate a direct comparison, the following table summarizes the key quantitative data for various click chemistry handles. The second-order rate constant (k₂) is a primary indicator of reaction speed, with higher values denoting faster reactions. Stability under different conditions is also a crucial factor for the successful design of bioconjugation experiments.

Click Chemistry Handle/ReactionReaction PartnerSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Stability CharacteristicsBiocompatibility
DBCO (SPAAC) Azide~0.1 - 1.0[1][2][3]Generally stable in aqueous buffers.[1] Can be less stable than BCN in the presence of reducing agents like TCEP and thiols such as glutathione.[1] Shows moderate stability within the intracellular environment of immune phagocytes.High, as it is a copper-free reaction. DBCO itself is generally considered non-toxic.
BCN (SPAAC) Azide~0.14 - 0.28More stable than DBCO in the presence of the reducing agent TCEP. However, it has shown lower stability in the intracellular environment of RAW264.7 cells compared to DBCO.High, as it is a copper-free reaction.
DIFO (SPAAC) Azide~0.076Generally stable in aqueous buffers.High, as it is a copper-free reaction.
Tetrazine (IEDDA) trans-Cyclooctene (TCO)Up to 1 x 10⁶Stability can be a concern, with some tetrazines degrading in aqueous media. However, more stable derivatives have been developed.High, as it is a catalyst-free reaction.
Terminal Alkyne (CuAAC) Azide10⁷ to 10⁸ (rate acceleration compared to uncatalyzed)The resulting triazole is stable to hydrolysis, oxidation, and enzymatic degradation.Limited in live-cell applications due to the cytotoxicity of the copper(I) catalyst.

Reaction Mechanisms and Experimental Workflows

Visualizing the underlying chemical transformations and experimental procedures is essential for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the reaction mechanisms of SPAAC and IEDDA, along with a generalized workflow for a bioconjugation experiment.

SPAAC_Mechanism DBCO DBCO (Strained Alkyne) TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState + Azide Azide Azide->TransitionState Triazole Stable Triazole Product TransitionState->Triazole Ring Strain Release

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

IEDDA_Mechanism Tetrazine Tetrazine (Electron-poor Diene) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition + TCO trans-Cyclooctene (Strained Alkene) TCO->Cycloaddition RetroDielsAlder Retro-Diels-Alder Cycloaddition->RetroDielsAlder Dihydropyridazine Stable Dihydropyridazine Product RetroDielsAlder->Dihydropyridazine N2 N₂ (gas) RetroDielsAlder->N2

Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Biomolecule 1. Introduce Click Handle (e.g., Azide) onto Biomolecule Incubate 3. Incubate Biomolecule and Probe Together Biomolecule->Incubate Probe 2. Prepare Probe with Complementary Handle (e.g., DBCO-Fluorophore) Probe->Incubate Purify 4. Purify Conjugate (remove excess probe) Incubate->Purify Analyze 5. Analyze Conjugate (e.g., SDS-PAGE, Mass Spec, Imaging) Purify->Analyze

Generalized Experimental Workflow for Bioconjugation using Click Chemistry.

Detailed Experimental Protocols

To ensure the reproducibility and accurate comparison of results, detailed experimental protocols are indispensable. Below are methodologies for determining second-order rate constants and assessing stability.

Protocol for Determining Second-Order Rate Constants

Objective: To quantify the reaction kinetics of a given click chemistry pair.

Materials:

  • Click chemistry handle 1 (e.g., DBCO-functionalized molecule)

  • Click chemistry handle 2 (e.g., Azide-functionalized molecule)

  • Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Reaction monitoring instrument (e.g., NMR spectrometer, UV-Vis spectrophotometer, or fluorescence plate reader)

Procedure:

  • Reactant Preparation: Prepare stock solutions of both click chemistry partners in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a reaction vessel (e.g., NMR tube or cuvette), combine the buffer and one of the reactants to a known final concentration.

  • Initiation: Initiate the reaction by adding a known concentration of the second reactant. For pseudo-first-order kinetics, one reactant should be in at least 10-fold excess.

  • Monitoring: Immediately begin monitoring the reaction progress over time. This can be achieved by:

    • NMR Spectroscopy: Monitoring the disappearance of reactant peaks and the appearance of product peaks.

    • UV-Vis Spectrophotometry: If one reactant has a unique absorbance, monitor the decrease in absorbance at that wavelength. For tetrazine ligations, the disappearance of the characteristic tetrazine absorbance around 520 nm is often monitored.

    • Fluorescence Spectroscopy: If using a fluorogenic probe that changes fluorescence upon reaction, monitor the change in fluorescence intensity.

  • Data Analysis: The second-order rate constant (k₂) is determined by plotting the appropriate concentration-dependent variable against time and fitting the data to the corresponding rate equation.

Protocol for Assessing Intracellular Stability

Objective: To evaluate the stability of a click chemistry handle within a cellular environment.

Materials:

  • Cell line of interest (e.g., RAW264.7 macrophages)

  • Cell culture medium and supplements

  • Click handle-functionalized fluorescent probe

  • Flow cytometer

  • Lysis buffer (e.g., RIPA buffer)

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere.

  • Labeling: Incubate the cells with the click handle-functionalized fluorescent probe for a specific duration to allow for internalization.

  • Chase Period: Wash the cells to remove the excess probe and incubate in fresh medium for various time points (e.g., 0, 6, 12, 24 hours).

  • Analysis by Flow Cytometry: At each time point, harvest the cells, wash them, and analyze the fluorescence intensity by flow cytometry. A decrease in fluorescence over time indicates degradation of the probe.

  • Analysis of Cell Lysate:

    • Lyse a parallel set of cells at each time point.

    • Prepare a cell extract.

    • Incubate the cell extract with a complementary azide-functionalized fluorescent probe.

    • Analyze the reaction product to determine the amount of intact click handle remaining in the lysate.

Concluding Remarks

The choice between DBCO and other click chemistry handles is highly dependent on the specific experimental context.

  • For applications demanding the highest reaction rates , particularly at low concentrations in live-cell or in vivo settings, the tetrazine-TCO ligation (IEDDA) is often the superior choice due to its exceptionally fast kinetics.

  • When biocompatibility is paramount and copper catalysis must be avoided , DBCO-mediated SPAAC offers a robust and reliable option with good reaction rates. It is a workhorse for many live-cell imaging and bioconjugation applications.

  • In situations where stability in the presence of reducing agents is a concern , BCN may be a more suitable alternative to DBCO.

  • For experiments where cytotoxicity is not a limiting factor, such as in proteomics sample preparation or materials science, CuAAC remains a powerful and efficient method.

By carefully considering the quantitative data on reaction kinetics and stability, alongside the specific requirements of the biological system under investigation, researchers can select the optimal click chemistry tool to achieve their scientific goals.

References

A Researcher's Guide to Validating Antibody-Drug Conjugate (ADC) Homogeneity and Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on their homogeneity and the precise number of drug molecules conjugated to the antibody, known as the drug-to-antibody ratio (DAR).[1] A heterogeneous ADC population can lead to unpredictable clinical outcomes, making robust analytical validation essential.[2] This guide provides a comparative overview of key analytical techniques for assessing ADC homogeneity and DAR, complete with experimental data and detailed protocols.

Comparative Analysis of Key Analytical Techniques

A multi-faceted approach utilizing orthogonal analytical methods is crucial for a comprehensive evaluation of ADC homogeneity.[1] The most widely employed techniques include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Mass Spectrometry (MS). Each method offers distinct advantages and limitations in determining the average DAR and the distribution of different ADC species.

Technique Principle Information Provided Advantages Disadvantages Typical Application
UV/Vis Spectroscopy Measures absorbance at different wavelengths to determine the concentration of the antibody and the conjugated drug based on the Beer-Lambert law.[][4]Average DAR.Simple, convenient, and applicable to both cysteine and lysine-linked ADCs.Can be affected by buffer and pH; calculations can be complicated by similar extinction coefficients of the antibody and drug.Rapid estimation of average DAR.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.DAR distribution, naked antibody content, and average DAR for cysteine-conjugated ADCs.Robust method that maintains the native structure of the ADC.Primarily suitable for cysteine-linked ADCs; may have poor peak resolution.Gold standard for determining DAR distribution of cysteine-linked ADCs.
Reversed-Phase Liquid Chromatography (RPLC) Separates ADC components under denaturing conditions based on their polarity.Average DAR, analysis of reduced light and heavy chains.Better peak resolution compared to HIC; easy DAR calculation based on peak area.Denaturing conditions may alter the ADC structure; can require complex sample preparation.Estimation of average DAR, particularly for cysteine-linked conjugates.
Mass Spectrometry (MS) Directly measures the mass of different ADC species, allowing for the determination of the number of conjugated drugs.Precise DAR values, distribution of ADC species, and identification of conjugation sites.Provides detailed molecular weight information and can be used for both cysteine and lysine-linked ADCs.Complex technique requiring significant data processing.In-depth characterization of ADC heterogeneity and confirmation of conjugation.

Detailed Experimental Protocols

Accurate and reproducible data are paramount in ADC development. The following are generalized protocols for the key analytical techniques. Optimization may be required based on the specific ADC and instrumentation.

UV/Vis Spectroscopy for Average DAR Determination

Objective: To determine the average DAR of an ADC using its absorbance properties.

Materials:

  • ADC sample

  • Spectrophotometer

  • Quartz cuvettes

Protocol:

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the naked antibody (ε_Ab_) at 280 nm and the small molecule drug (ε_Drug_) at its wavelength of maximum absorbance (λ_max_). Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_).

  • Measure ADC Absorbance: Dilute the ADC sample to a concentration that provides an absorbance reading within the linear range of the spectrophotometer. Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculate Concentrations:

    • Concentration of the drug (C_Drug_) = A_λmax_ / ε_Drug_

    • Concentration of the antibody (C_Ab_) = (A_280_ - (ε_Drug,280_ * C_Drug_)) / ε_Ab_

  • Calculate Average DAR:

    • Average DAR = C_Drug_ / C_Ab_

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

Objective: To separate and quantify different DAR species of a cysteine-linked ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Protocol:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis: Calculate the relative peak area of each species (DAR0, DAR2, DAR4, etc.) to determine the DAR distribution. The weighted average DAR can be calculated from these peak areas.

Reversed-Phase Liquid Chromatography (RPLC) for Average DAR of Reduced ADC

Objective: To determine the average DAR of an ADC by analyzing its reduced light and heavy chains.

Materials:

  • RPLC column (e.g., C4)

  • LC-MS system

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reducing agent (e.g., Dithiothreitol - DTT)

Protocol:

  • ADC Reduction: Reduce the ADC sample with DTT (e.g., 10 mM at 37°C for 30 minutes) to separate the light and heavy chains.

  • Chromatographic Conditions:

    • Inject the reduced sample onto the RPLC column.

    • Separate the chains using a gradient of Mobile Phase B.

  • MS Analysis: Analyze the eluting peaks by MS to identify the unconjugated and conjugated light and heavy chains.

  • Data Analysis: Calculate the average DAR based on the relative abundance and drug load of each chain. The weighted average DAR can be calculated using the formula: Average DAR = 2 * [ (Σ Weighted Peak Area of Heavy Chain) + (Σ Weighted Peak Area of Light Chain) ] / 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact ADC Analysis

Objective: To directly measure the mass of intact ADC species to determine DAR.

Materials:

  • LC-MS system (e.g., Q-TOF)

  • Size-Exclusion Chromatography (SEC) column for native conditions or RP column for denaturing conditions.

  • Mobile Phase (Native SEC-MS): Ammonium Acetate in water.

Protocol:

  • Sample Preparation: Dilute the ADC sample in the appropriate mobile phase. Desalting may be necessary.

  • LC-MS Conditions:

    • Inject the sample into the LC-MS system.

    • Perform chromatographic separation.

    • Acquire mass spectra of the eluting ADC species.

  • Data Analysis: Deconvolute the mass spectra to obtain the molecular weights of the different ADC species. The number of conjugated drugs can be determined from the mass difference between the ADC species and the naked antibody. The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum, from which the weighted average DAR is calculated.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key DAR determination methods.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Determine Extinction Coefficients (Antibody & Drug) C Measure Absorbance at 280nm and λmax A->C B Prepare ADC Sample (Known Dilution) B->C D Calculate Concentrations (Antibody & Drug) C->D E Calculate Average DAR D->E HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis A Dilute ADC Sample in Mobile Phase A B Inject Sample A->B C Gradient Elution B->C D UV Detection (280nm) C->D E Integrate Peak Areas (DAR0, DAR2, etc.) D->E F Calculate DAR Distribution & Average DAR E->F RPLC_MS_Workflow cluster_prep Sample Preparation cluster_lcms RPLC-MS Analysis cluster_analysis Data Analysis A Reduce ADC with DTT (Separate Light & Heavy Chains) B Inject Reduced Sample A->B C Gradient Separation B->C D Mass Spectrometry Detection C->D E Identify Conjugated and Unconjugated Chains D->E F Calculate Average DAR from Relative Abundance E->F

References

analytical techniques to confirm linker conjugation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Analytical Techniques for Confirming Linker Conjugation in Antibody-Drug Conjugates

For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), confirming the successful conjugation of a cytotoxic payload to a monoclonal antibody via a linker is a critical quality attribute.[1] This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies. The selection of an appropriate analytical strategy is paramount for ensuring the safety, efficacy, and batch-to-batch consistency of these complex biotherapeutics.[2]

Comparison of Analytical Techniques

The characterization of ADCs requires a multi-faceted approach, with each technique providing unique insights into the success of the conjugation process.[3] The choice of method often depends on the stage of development, the specific properties of the ADC, and the information required.[4]

Technique Primary Application Information Provided Advantages Limitations
UV/Vis Spectroscopy Determination of average Drug-to-Antibody Ratio (DAR)Average number of drugs per antibodySimple, rapid, and convenient for initial screening.Does not provide information on DAR distribution or conjugation site. Requires distinct UV/Vis absorbance maxima for the antibody and the drug.
Mass Spectrometry (MS) Detailed characterization of ADCsPrecise molecular weight, DAR distribution, identification of conjugation sites, and detection of impurities.High sensitivity and specificity, provides comprehensive structural information.Can be complex, and different MS techniques (e.g., native vs. denaturing) may be required for complete characterization.
Hydrophobic Interaction Chromatography (HIC) Determination of DAR distribution for cysteine-linked ADCsSeparation of ADC species with different numbers of conjugated drugs, allowing for the calculation of average DAR and assessment of heterogeneity."Gold standard" for DAR analysis of cysteine-linked ADCs, performed under non-denaturing conditions.Not suitable for all types of ADCs (e.g., lysine-conjugated ADCs may not resolve well). High salt concentrations in the mobile phase can be corrosive to standard HPLC systems.
Size Exclusion Chromatography (SEC) Detection and quantification of aggregates and fragmentsMonitors the presence of high molecular weight species (aggregates) and low molecular weight species (fragments).Essential for assessing the stability and manufacturing consistency of ADCs.May not be suitable for DAR determination. Hydrophobic interactions between the ADC and the column can sometimes interfere with separation.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Visual confirmation of conjugation and assessment of purityProvides a visual representation of the molecular weight shift upon conjugation. Can distinguish between conjugated and unconjugated antibody chains under reducing conditions.Simple, low-cost, and provides a qualitative assessment of conjugation success.Low resolution, not quantitative, and does not provide information on DAR distribution or conjugation sites.

Experimental Workflows

Visualizing the experimental process is crucial for understanding the practical application of each technique. The following diagrams, generated using Graphviz, illustrate the typical workflows for the key analytical methods.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis UV/Vis Analysis cluster_data Data Processing A Determine Extinction Coefficients (ε) of Antibody and Drug B Prepare ADC Sample at Known Concentration A->B C Measure Absorbance at Two Wavelengths (e.g., 280 nm and Drug λmax) B->C D Calculate Concentrations of Antibody and Drug using Beer-Lambert Law C->D E Determine Average DAR D->E

Figure 1: UV/Vis Spectroscopy Workflow for Average DAR Determination.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Processing A Dilute ADC Sample in High Salt Buffer (e.g., Ammonium Sulfate) B Inject Sample onto HIC Column A->B C Elute with a Decreasing Salt Gradient B->C D Monitor Elution at 280 nm C->D E Identify and Integrate Peaks Corresponding to Different DAR Species D->E F Calculate Average DAR and Distribution E->F

Figure 2: HIC Workflow for DAR Distribution Analysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Optional: Reduce and/or Deglycosylate ADC B Prepare Sample in MS-Compatible Buffer A->B C Inject Sample onto LC Column (e.g., Reversed-Phase or SEC) B->C D Elute and Introduce into Mass Spectrometer C->D E Deconvolute Mass Spectra D->E F Identify Species and Determine DAR Distribution E->F

Figure 3: LC-MS Workflow for Detailed ADC Characterization.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. The following sections provide step-by-step methodologies for the key analytical techniques.

UV/Vis Spectroscopy for Average DAR Determination

This method is based on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima.

Materials:

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • ADC sample

  • Unconjugated antibody

  • Free drug

  • Appropriate buffer

Protocol:

  • Determine Extinction Coefficients:

    • Prepare solutions of the unconjugated antibody and the free drug at known concentrations.

    • Measure the absorbance of the antibody solution at 280 nm and at the wavelength of maximum absorbance for the drug (λmax_drug).

    • Measure the absorbance of the drug solution at 280 nm and λmax_drug.

    • Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).

  • Sample Measurement:

    • Prepare the ADC sample at a suitable concentration in the same buffer.

    • Measure the absorbance of the ADC solution at 280 nm (A280) and λmax_drug (Aλmax_drug).

  • Calculation of Average DAR:

    • The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be calculated by solving the following simultaneous equations:

      • A280 = εAb,280[Ab] + εDrug,280[Drug]

      • Aλmax_drug = εAb,λmax_drug[Ab] + εDrug,λmax_drug[Drug]

    • The average DAR is then calculated as the molar ratio: DAR = [Drug] / [Ab].

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC separates molecules based on their hydrophobicity. As drugs are conjugated to the antibody, the overall hydrophobicity of the ADC increases, allowing for the separation of species with different DARs.

Materials:

  • HPLC system with a UV detector

  • HIC column

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample

Protocol:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection and Separation:

    • Inject the prepared sample onto the column.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the bound proteins.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The chromatogram will show a series of peaks, with species having a higher DAR eluting later (at lower salt concentrations).

    • Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

    • Integrate the area of each peak.

    • Calculate the average DAR using the following formula:

      • Average DAR = Σ (Peak Areai * DARi) / Σ (Peak Areai) where i represents each DAR species.

LC-MS for Detailed ADC Characterization

LC-MS provides a comprehensive analysis of ADCs, including accurate mass measurement, DAR distribution, and identification of conjugation sites.

Materials:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)

  • Appropriate LC column (e.g., reversed-phase C4 or C8 for denatured analysis, SEC for native analysis)

  • Mobile phases compatible with MS (e.g., acetonitrile/water with 0.1% formic acid for reversed-phase)

  • ADC sample

  • Optional: Reducing agent (e.g., DTT), deglycosylating enzyme (e.g., PNGase F)

Protocol:

  • Sample Preparation (optional):

    • For subunit analysis, reduce the ADC with DTT to separate the heavy and light chains.

    • To simplify the mass spectra, the ADC can be deglycosylated using PNGase F.

  • LC Separation:

    • Inject the prepared sample onto the LC column.

    • Elute the ADC or its subunits using an appropriate gradient.

  • MS Analysis:

    • The eluent is introduced into the mass spectrometer.

    • Acquire mass spectra over a relevant m/z range.

  • Data Processing:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.

    • Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species.

    • Determine the DAR distribution and calculate the average DAR.

Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

SEC separates molecules based on their hydrodynamic radius. It is the primary method for monitoring aggregation and fragmentation of ADCs.

Materials:

  • HPLC or UPLC system with a UV detector

  • SEC column

  • Isocratic mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • ADC sample

Protocol:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection and Analysis:

    • Inject the prepared sample onto the column.

    • Run the analysis under isocratic conditions.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The chromatogram will show a main peak for the monomeric ADC.

    • Aggregates will elute as earlier peaks (higher molecular weight).

    • Fragments will elute as later peaks (lower molecular weight).

    • Integrate the peak areas to quantify the percentage of aggregates and fragments.

SDS-PAGE for Qualitative Confirmation of Conjugation

SDS-PAGE separates proteins based on their molecular weight under denaturing conditions. It provides a visual confirmation of successful conjugation.

Materials:

  • Electrophoresis unit (gel tank, power supply)

  • Precast or hand-cast polyacrylamide gels

  • SDS-PAGE running buffer

  • Sample loading buffer (with and without a reducing agent like β-mercaptoethanol or DTT)

  • Molecular weight markers

  • ADC sample

  • Unconjugated antibody

  • Coomassie blue or other protein stain

Protocol:

  • Sample Preparation:

    • Non-reducing: Mix the ADC and unconjugated antibody samples with non-reducing loading buffer.

    • Reducing: Mix the ADC and unconjugated antibody samples with reducing loading buffer.

    • Heat all samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the prepared samples and molecular weight markers into the wells of the gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with Coomassie blue and then destain to visualize the protein bands.

  • Interpretation:

    • Non-reducing: The intact ADC should show a single band with a higher molecular weight than the unconjugated antibody.

    • Reducing: The heavy and light chains of the ADC will separate. The conjugated chains will show a higher molecular weight than the corresponding unconjugated chains.

References

Safety Operating Guide

Proper Disposal of DBCO-Val-Cit-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents like DBCO-Val-Cit-OH is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper handling and disposal of this cleavable antibody-drug conjugate (ADC) linker. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.

This compound is a complex molecule utilized in the synthesis of ADCs. While a specific Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, a cautious approach to its disposal is necessary based on the known properties of its components and general laboratory chemical waste guidelines. The reactive nature of the DBCO group and the potential hazards associated with peptide-based linkers necessitate its treatment as regulated chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. The following are general safety measures to be observed when handling this compound waste.

Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves.
Eye ProtectionSafety glasses with side shields or chemical splash goggles.
Lab CoatStandard laboratory coat to protect from splashes.
Respiratory ProtectionA fume hood should be used when handling the solid compound or preparing solutions to minimize inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in regular solid waste.

Step 1: Segregation of Waste

  • All materials contaminated with this compound, including unused product, reaction mixtures, contaminated consumables (e.g., pipette tips, vials), and personal protective equipment (PPE), must be collected in a designated hazardous waste container.

Step 2: Waste Container Requirements

  • Use a chemically resistant and sealable container clearly labeled as "Hazardous Waste."

  • The label should include the full chemical name: "this compound" and any other components present in the waste mixture.

  • Ensure the container is in good condition and compatible with all waste components.

Step 3: Chemical Inactivation (Recommended for Bulk Quantities)

For larger quantities of unused or expired this compound, chemical inactivation to quench the reactive DBCO group is a recommended practice to enhance safety. This procedure should be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol for DBCO Quenching:

  • Preparation: In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent such as DMSO or DMF.

  • Quenching Agent: Prepare a solution of a quenching agent that reacts with the DBCO group. A common and effective quenching agent is an azide-containing compound, such as sodium azide. Caution: Sodium azide is acutely toxic and requires careful handling.

  • Reaction: Slowly add a molar excess of the azide solution to the this compound solution.

  • Incubation: Allow the reaction mixture to stir at room temperature for several hours to ensure complete quenching of the DBCO group.

  • Disposal of Quenched Mixture: The resulting mixture should still be treated as hazardous waste and collected in the designated container. The label should be updated to include all reactants.

Step 4: Final Disposal

  • Once the waste container is full, seal it securely.

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

Logical Workflow for this compound Disposal

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantity Small Quantity / Contaminated Materials assess_quantity->small_quantity Trace Amounts bulk_quantity Bulk / Unused Reagent assess_quantity->bulk_quantity Significant Amount collect_waste Collect in Labeled Hazardous Waste Container small_quantity->collect_waste inactivate Perform Chemical Inactivation (e.g., Azide Quenching in Fume Hood) bulk_quantity->inactivate seal_container Securely Seal Waste Container collect_waste->seal_container collect_inactivated Collect Inactivated Mixture in Labeled Hazardous Waste Container inactivate->collect_inactivated collect_inactivated->seal_container contact_ehs Contact Institutional EHS for Pickup and Disposal seal_container->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

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